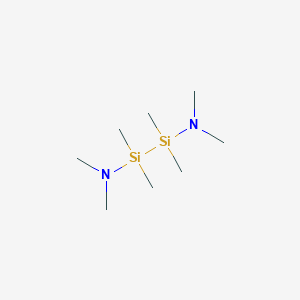
1,2-Bis(dimethylamino)tetramethyldisilane
Description
BenchChem offers high-quality 1,2-Bis(dimethylamino)tetramethyldisilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(dimethylamino)tetramethyldisilane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N2Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGQODRSIIXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)[Si](C)(C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2-Bis(dimethylamino)tetramethyldisilane CAS 26798-99-2 properties
The following technical guide is structured as a "Master Technical File" designed for high-level R&D and process engineering review. It prioritizes mechanistic insight and actionable data over generic descriptions.
CAS: 26798-99-2 | Formula:
Executive Summary
1,2-Bis(dimethylamino)tetramethyldisilane (BDMADS) is a bifunctional organosilicon precursor characterized by a reactive Si–Si backbone flanked by labile dimethylamino ligands. Unlike standard silanes, the presence of the disilane (
-
Advanced Materials (ALD/CVD): As a precursor for low-temperature silicon nitride (
) and silicon oxide ( -
Pharmaceutical Chemistry: As a specialized silylating agent and mild reducing source, utilized to introduce lipophilic organosilicon motifs or protect sensitive functional groups under non-acidic conditions.
Physicochemical Specifications
Data aggregated from high-purity supplier certificates and thermodynamic databases.
| Property | Specification | Engineering Relevance |
| Molecular Weight | 204.46 g/mol | Precursor mass flow calculations.[1] |
| Appearance | Colorless to pale yellow liquid | Visual purity check; yellowing indicates oxidation/amine degradation. |
| Boiling Point | 90–93 °C @ 20 mmHg | Ideal volatility for liquid injection or bubbler delivery systems. |
| Density | 0.83 g/mL @ 25 °C | Critical for liquid mass flow controller (LMFC) calibration. |
| Refractive Index | Quick in-lab purity verification. | |
| Flash Point | 25 °C (Estimate) | Class 3 Flammable Liquid handling protocols required. |
| Solubility | Soluble in hydrocarbons, ethers | Compatible with standard anhydrous organic reaction media. |
| Hydrolytic Stability | Highly Unstable | Reacts violently with moisture to release dimethylamine. |
Synthesis & Manufacturing Workflow
Protocol Integrity: The synthesis relies on nucleophilic substitution. The choice of solvent and temperature control is critical to prevent Si–Si bond cleavage (disproportionation) which occurs at elevated temperatures in the presence of strong Lewis bases.
Reaction Scheme
Step-by-Step Methodology
-
Inert Atmosphere Setup: Purge a jacketed glass reactor with dry Nitrogen (
) or Argon. Moisture content must be <1 ppm to prevent siloxane formation. -
Reagent Preparation: Charge the vessel with 1,2-dichlorotetramethyldisilane dissolved in anhydrous hexane or pentane (1:5 v/v). Cool to 0 °C.
-
Amine Addition: Slowly bubble anhydrous dimethylamine (DMA) gas into the solution.
-
Why? Gas-phase addition prevents localized heating spikes that could cleave the Si–Si bond.
-
Stoichiometry: Use a 4.4 molar equivalent (10% excess) to ensure complete substitution and scavenge HCl as the dimethylammonium chloride salt.
-
-
Filtration: The ammonium salt precipitates immediately. Filter under inert gas (Schlenk line or glovebox).
-
Purification: Fractional distillation under reduced pressure (vacuum).
-
Target: Collect fraction boiling at 90–93 °C / 20 mmHg.
-
Yield: Typically >85% with optimized cooling.
-
Applications in Drug Development & Organic Synthesis
While often categorized as a materials precursor, BDMADS holds specific utility for medicinal chemists working with silicon-bioisosteres and protecting groups.
A. Silyl-Protection (The "Stabase" Analog)
BDMADS is chemically related to the "Stabase" reagent (1,2-bis(dimethylamino)dimethylsilylethane). However, the Si–Si backbone in BDMADS offers a unique "disilanyl" protecting group strategy.
-
Function: Protects primary amines (
) as cyclic disilazanes. -
Advantage: The disilane ring is robust against basic conditions but can be cleaved specifically via oxidation or fluoride treatment, offering orthogonal deprotection compared to standard carbamates (Boc/Fmoc).
B. Reductive Silylation
The Si–Si bond is a "masked" silyl anion. In the presence of palladium catalysts, BDMADS can undergo insertion reactions across alkynes or dienes.
-
Application: Synthesis of complex vinyl-silanes which serve as intermediates for cross-coupling reactions (Hiyama coupling).
-
Mechanism: Oxidative addition of Pd(0) into the Si–Si bond, followed by insertion into the organic substrate.
Applications in Thin Film Deposition (ALD/CVD)
Core Competency: BDMADS is a "Low-Thermal Budget" precursor.
Standard precursors like Dichlorosilane (DCS) require
Mechanistic Advantage
-
Weak Si–Si Bond: The bond energy of Si–Si (approx. 226 kJ/mol) is significantly lower than Si–H or Si–C. This allows the molecule to "unzip" on the heated substrate surface, creating reactive silyl radicals without high heat.
-
Amino Ligands: The dimethylamino groups (
) act as built-in proton scavengers during nitridation (reaction with
ALD Cycle Protocol (Silicon Nitride)
-
Pulse A (Precursor): Dose BDMADS vapor. The molecule chemisorbs onto surface hydroxyl/amine groups via transamination, releasing dimethylamine.
-
Purge: Inert gas (
) removes byproduct and excess precursor. -
Pulse B (Reactant): Dose Ammonia (
) plasma or gas. This nitrides the silicon, removing the remaining organic ligands and bridging the Si atoms with Nitrogen. -
Purge: Remove byproducts. Repeat.
Handling, Safety, and Storage
Critical Hazard: Hydrolysis.[1] BDMADS reacts instantly with ambient moisture to release Dimethylamine , a flammable and corrosive gas.
| Hazard Class | Protocol |
| Flammability | Flash point ~25°C. Ground all transfer lines. Use spark-proof tools. |
| Reactivity | Violent reaction with water, alcohols, and acids. Store under positive Nitrogen pressure. |
| Storage | Stainless steel (SS316) ampoules or electropolished bubblers. Shelf life: 12 months if seal is intact. |
| PPE | Flame-resistant lab coat, chemical splash goggles, face shield, and butyl rubber gloves. |
References
-
LookChem. (2024). 1,2-Bis(dimethylamino)tetramethyldisilane - Product & Synthesis Data.[1][2] Retrieved from
-
Gelest, Inc. (2024). Silicon-Based Blocking Agents and ALD Precursors.[3][4][5] Retrieved from
-
Organic Chemistry Portal. (2024). Silanes as Reducing Agents in Organic Synthesis.[1][6] Retrieved from
-
ResearchGate. (2012). Synthesis of Poly[oxy(tetramethyldisilylene)] via Aminodisilanes. Retrieved from
-
ChemicalBook. (2024). 1,2-Bis(dimethylamino)tetramethyldisilane MSDS and Properties.[1][7] Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. ALD Materials - Gelest [technical.gelest.com]
- 4. BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc. [gelest.com]
- 5. 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 7. lookchem.com [lookchem.com]
1,2-Bis(dimethylamino)tetramethyldisilane: A Comprehensive Technical Guide to Properties, Synthesis, and Advanced Deposition Applications
Executive Summary
The relentless scaling of semiconductor architectures and the advent of flexible organic electronics have driven the demand for highly reactive, low-temperature thin-film precursors. 1,2-Bis(dimethylamino)tetramethyldisilane (CAS: 26798-99-2) has emerged as a critical organosilicon compound in this domain[1]. Characterized by its unique disilane backbone and reactive aminosilane ligands, it serves as an elite precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)[2]. This whitepaper dissects the physicochemical properties, structural causality, synthesis methodologies, and field-proven ALD protocols associated with this molecule.
Physicochemical Profile & Molecular Architecture
To engineer reliable deposition processes, one must first understand the thermodynamic and kinetic parameters dictated by the precursor's molecular structure. 1,2-Bis(dimethylamino)tetramethyldisilane is a colorless to yellow liquid characterized by a distinct ammonia-like odor[1].
Quantitative Data Summary
The following table consolidates the critical physicochemical properties required for calculating vapor delivery rates and reaction stoichiometry[1]:
| Property | Value | Unit / Condition |
| Chemical Formula | C₈H₂₄N₂Si₂ | - |
| Molecular Weight | 204.46 | g/mol |
| Density | 0.830 | g/cm³ (at 20°C) |
| Boiling Point | 90 – 93 | °C (at 20 mmHg) |
| Refractive Index | 1.4553 | nD²⁰ |
| Specific Gravity | 0.830 | - |
Structural Causality: Why This Specific Precursor?
The efficacy of 1,2-bis(dimethylamino)tetramethyldisilane in materials science is not coincidental; it is a direct result of two engineered structural features:
-
The Disilane (Si–Si) Backbone: The relatively weak Si–Si bond lowers the activation energy required for film deposition compared to traditional monosilanes. This enables ultra-low-temperature deposition (often < 100°C), which is mandatory for applications like OLED encapsulation where organic layers degrade under high thermal budgets[3].
-
Dimethylamino Ligands (–N(CH₃)₂): Unlike chlorosilanes that generate highly corrosive hydrogen chloride (HCl) gas upon reaction, aminosilanes react with surface hydroxyls to release dimethylamine—a volatile, non-corrosive byproduct. Furthermore, the steric bulk of the dimethylamino groups prevents unwanted gas-phase oligomerization, ensuring the self-limiting surface reactions that define true ALD.
Synthesis & Purification Methodology
The industrial and laboratory-scale preparation of 1,2-bis(dimethylamino)tetramethyldisilane relies on the nucleophilic substitution of chlorodisilanes[1].
Figure 1: Synthesis pathway of 1,2-Bis(dimethylamino)tetramethyldisilane.
Protocol 1: Amination of 1,2-Dichlorotetramethyldisilane
Note: This protocol is a self-validating system designed to maximize yield while preventing premature hydrolysis.
-
Preparation & Inertion: In a rigorously dried, Schlenk-line equipped flask under an inert Argon atmosphere, dissolve 1,2-dichlorotetramethyldisilane in anhydrous hexane.
-
Causality: Hexane is non-polar and inert. It prevents the hydrolysis of the moisture-sensitive chlorosilane while acting as an anti-solvent to precipitate the amine hydrochloride byproduct.
-
-
Reagent Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly bubble an excess of anhydrous dimethylamine gas into the solution[1].
-
Causality: The amination reaction is highly exothermic. Cooling controls the reaction kinetics, preventing the thermal cleavage of the sensitive Si–Si bond.
-
-
Nucleophilic Substitution: Allow the mixture to warm to room temperature and stir for 4–6 hours. The dimethylamine attacks the electrophilic silicon centers, displacing chloride ions.
-
Filtration (Validation Step 1): Filter the resulting white precipitate (dimethylamine hydrochloride) under strict inert conditions.
-
Validation: Weigh the recovered salt. The theoretical yield of the salt can be calculated to estimate the crude conversion rate of the reaction.
-
-
Purification (Validation Step 2): Subject the filtrate to fractional distillation under reduced pressure. Collect the fraction boiling at 90–93°C at 20 mmHg[1].
-
Validation: Analyze the collected fraction via ¹H NMR. The presence of sharp singlets for N-CH₃ and Si-CH₃, and the absolute absence of broad -OH or -NH peaks, validates the purity of the precursor.
-
Advanced Deposition Applications (ALD/CVD)
The primary industrial application of this molecule is as a silicon source for the deposition of silicon nitride (SiNx), silicon oxide (SiOx), and silicon carbonitride (SiCN) films via ALD and CVD[2]. It is particularly favored for forming encapsulation films over fragile substrates[3].
Figure 2: ALD reaction cycle for 1,2-Bis(dimethylamino)tetramethyldisilane.
Protocol 2: Low-Temperature ALD of Silicon Nitride (SiNx) for OLED Encapsulation
-
Substrate Preparation: Load the substrate (e.g., an OLED device pre-coated with an Al₂O₃ buffer layer) into the ALD reactor[3]. Stabilize the reactor temperature between 80°C and 100°C[3].
-
Causality: OLED organic active layers rapidly degrade at temperatures above 100°C. The high vapor pressure and reactivity of this specific precursor make this ultra-low thermal budget possible[3].
-
-
Precursor Pulse (Half-Cycle A): Introduce 1,2-bis(dimethylamino)tetramethyldisilane vapor into the chamber for 1.0–2.0 seconds.
-
Causality: The dimethylamino ligands undergo rapid ligand-exchange with surface –NH₂ or –OH groups. The steric bulk of the precursor ensures growth stops at exactly one monolayer, preventing continuous CVD-like growth.
-
-
Inert Purge: Flow high-purity Argon (Ar) for 5.0 seconds.
-
Causality: Removes unreacted precursor and the dimethylamine byproduct, preventing non-ideal gas-phase reactions that cause particle generation and film contamination.
-
-
Co-reactant Pulse (Half-Cycle B): Ignite an NH₃/N₂ plasma and expose the surface for 3.0 seconds.
-
Causality: The plasma generates reactive nitrogen radicals that strip the remaining methyl/amino ligands from the chemisorbed silicon, densifying the film into a cross-linked SiNx network and regenerating surface –NH₂ sites for the next cycle.
-
-
Inert Purge: Flow Argon for 5.0 seconds to remove plasma byproducts (e.g., methane, hydrogen).
-
Process Validation: Monitor the Growth Per Cycle (GPC) via in-situ spectroscopic ellipsometry.
-
Validation: A constant GPC (e.g., ~0.8 Å/cycle) that remains independent of extended precursor pulse times validates that the system is operating in a true, self-limiting ALD regime.
-
Safety, Handling, and Storage
Because of its specific chemical linkages, 1,2-bis(dimethylamino)tetramethyldisilane requires stringent handling protocols:
-
Flammability & Reactivity: The compound is highly flammable[1]. It reacts rapidly with moisture, water, and protic solvents to form siloxanes and release dimethylamine gas[1].
-
Storage Protocol: It must be stored in sealed chemical safety cabinets under an inert atmosphere (Argon or Nitrogen)[1]. Contact with strong oxidants and strong acids must be strictly avoided to prevent fire or explosion[1].
-
PPE: Operators must use chemical safety goggles, impermeable gloves, and handle the material exclusively within a certified fume hood or glovebox[1].
References
-
ChemBK. "1,2-Bis(Dimethylamino)Tetramethyldisilane - Physico-chemical Properties and Introduction." ChemBK Database. Available at: [Link]
- Google Patents. "KR20180127250A - Precursor for forming encapsulation film, method for manufacturing encapsulation film using the same, and encapsulation film formed thereby." Google Patents Database.
Sources
1,2-Bis(dimethylamino)tetramethyldisilane refractive index and boiling point
An In-Depth Technical Guide to 1,2-Bis(dimethylamino)tetramethyldisilane for Advanced Research and Development
Introduction
1,2-Bis(dimethylamino)tetramethyldisilane (CAS No: 26798-99-2) is an organosilicon compound of significant interest to the scientific community, particularly in the fields of organic synthesis and materials science.[1][2] As a member of the aminosilane family, this liquid reagent is characterized by a disilane backbone with dimethylamino substituents on each silicon atom. This unique structure imparts valuable reactivity, making it a versatile tool for researchers and development professionals.[1] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, applications, and handling protocols, designed to empower scientists in leveraging its full potential.
Part 1: Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application in experimental design. 1,2-Bis(dimethylamino)tetramethyldisilane is a colorless to yellow liquid with a distinct ammonia-like odor.[1] It is insoluble in water but exhibits good solubility in a majority of organic solvents.[1] A critical characteristic is its sensitivity to moisture; it reacts readily with water and other protic solvents, which necessitates handling under inert atmospheric conditions.[1][3]
The key quantitative physicochemical data for 1,2-Bis(dimethylamino)tetramethyldisilane are summarized below. The boiling point, reported at reduced pressure, indicates that the compound can be effectively purified via vacuum distillation. Its refractive index is a useful parameter for rapid identity and purity checks in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 26798-99-2 | [1][4][5] |
| Molecular Formula | C8H24N2Si2 | [1] |
| Molecular Weight | 204.46 g/mol | [1] |
| Boiling Point | 90-93°C / 20 mmHg | [1][6] |
| Refractive Index (n20/D) | 1.4553 | [1][6] |
| Density | 0.83 g/mL | [1][6] |
| Appearance | Colorless to yellow liquid | [1] |
| Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |
Part 2: Synthesis and Mechanism
The synthesis of aminosilanes like 1,2-Bis(dimethylamino)tetramethyldisilane is typically achieved through the reaction of a corresponding chlorosilane with an amine.[1] Specifically, this compound is prepared by reacting chlorosilanes with dimethylamine.[1] This nucleophilic substitution reaction is a standard and efficient method for forming silicon-nitrogen bonds.[7]
The general reaction proceeds as follows: a chlorosilane precursor is treated with at least two equivalents of dimethylamine. The first equivalent acts as the nucleophile, displacing the chloride ion, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming dimethylammonium chloride.
Caption: General synthesis of 1,2-Bis(dimethylamino)tetramethyldisilane.
General Experimental Protocol
-
Inert Atmosphere Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Charging: An excess of dimethylamine, typically dissolved in an anhydrous, non-protic solvent (e.g., hexane or diethyl ether), is added to the reaction flask.
-
Reactant Addition: 1,2-Dichloro-1,1,2,2-tetramethyldisilane, dissolved in the same anhydrous solvent, is added dropwise to the stirred dimethylamine solution via the dropping funnel. The reaction is often exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction and Workup: After the addition is complete, the mixture is stirred at room temperature or with gentle heating to ensure the reaction goes to completion. The byproduct, dimethylammonium chloride, precipitates as a white solid.
-
Isolation and Purification: The precipitated salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure. The crude product is purified by vacuum distillation to yield the final 1,2-Bis(dimethylamino)tetramethyldisilane.
Part 3: Applications in Scientific Research and Drug Development
The reactivity of the Si-N bond makes 1,2-Bis(dimethylamino)tetramethyldisilane a valuable reagent with diverse applications.
Reagent in Organic and Organosilicon Synthesis This compound serves as an important intermediate and reagent in various chemical transformations.[1] It can be used as a silicon source and as a means to introduce dimethylamino functional groups into molecules.[1] Its utility extends to its role as a reducing agent and in catalysis.[1]
Protecting Group Chemistry In the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the protection of reactive functional groups is a critical strategy. A closely related compound, 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, is explicitly used as a protecting reagent for aromatic primary amines.[8][9] By analogy, 1,2-Bis(dimethylamino)tetramethyldisilane can be explored for similar applications, where the silyl groups are temporarily installed to shield a reactive site, and later removed under specific conditions.
Caption: Workflow for using an aminosilane as a protecting agent.
Precursor in Materials Science Organoaminosilane precursors are widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films of silicon-based materials like silicon oxide or silicon nitride. These materials are essential in the semiconductor industry and can have applications in medical device coatings. Furthermore, bis(amino)silane derivatives are used in the synthesis of specialized silicone polymers, which can be tailored for high-performance applications in the aerospace, automotive, and medical fields.[10]
Part 4: Handling, Storage, and Safety Protocols
The safe handling of 1,2-Bis(dimethylamino)tetramethyldisilane is paramount due to its chemical reactivity and flammability.
Core Safety Requirements:
-
Flammability: The compound is a highly flammable liquid and vapor.[1] All sources of ignition, including heat, sparks, and open flames, must be strictly avoided.[3]
-
Reactivity: It reacts with water, moisture, and protic solvents, liberating dimethylamine.[3] It should be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Contact with strong oxidants and strong acids must be avoided to prevent fire or explosion.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[1]
-
Ventilation: Work should be conducted in a well-ventilated area or a chemical fume hood to prevent the accumulation of vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] A chemical safety cabinet is recommended.[1]
Caption: Decision workflow for the safe handling of the reagent.
Conclusion
1,2-Bis(dimethylamino)tetramethyldisilane is a highly versatile and reactive organosilicon compound. Its well-defined physicochemical properties, coupled with its utility as a synthetic intermediate, a potential protecting group reagent, and a precursor for advanced materials, make it a valuable asset for researchers in both academic and industrial settings, including those in the demanding field of drug development. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its flammability and reactivity, allowing scientists to safely harness its full synthetic potential.
References
-
1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE - LookChem. [Link]
-
1,2-Bis(Dimethylamino)Tetramethyldisilane - ChemBK. [Link]
-
BIS(DIMETHYLAMINO)METHYLSILANE, 96% - Gelest, Inc. [Link]
-
N,N,N′,N′-Tetramethylethylenediamine - MP Biomedicals. [Link]
-
isoquinoline-1-carbaldehyde Properties - EPA. [Link]
-
Organic Syntheses Procedure. [Link]
-
New bis-(N,N-diethylamino)(phenethyl)methylsilane and 1,2-bis-(N,N-diethylamino)-1,2-di(phenethyl)1,2-dimethyldisilane - ResearchGate. [Link]
-
8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-(1)benzopyrano(4,3-c)pyridin-10-ol | C26H37NO2 | CID 99040 - PubChem. [Link]
-
DrugMapper. [Link]
- CN108084219B - Synthesis method of bis (diethylamino)
-
(PDF) Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. gelest.com [gelest.com]
- 4. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE | 26798-99-2 [chemicalbook.com]
- 5. 1,2-bis(dimethylamino)tetramethyldisilane, CasNo.26798-99-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | 91166-50-6 | TCI EUROPE N.V. [tcichemicals.com]
- 9. 1,2-Bis[(dimethylamino)dimethylsilyl]ethane [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]
- 10. chemimpex.com [chemimpex.com]
1,2-Bis(dimethylamino)tetramethyldisilane solubility in organic solvents
Technical Whitepaper: Solvation Thermodynamics and Handling of 1,2-Bis(dimethylamino)tetramethyldisilane
Executive Summary
1,2-Bis(dimethylamino)tetramethyldisilane (CAS: 26798-99-2), often abbreviated as BDMAD, is a high-purity organosilicon precursor.[1][2][3] While its primary industrial application lies in Atomic Layer Deposition (ALD) for silicon nitride/carbide films, its utility in organic synthesis—specifically as a silylating agent and a source of the disilanyl moiety in drug discovery—is governed by strict solvation requirements.[1][3]
This guide provides a definitive technical analysis of BDMAD’s solubility profile.[1][2][3] Unlike standard reagents, BDMAD exhibits a binary solvation behavior: it is miscible in aprotic non-polar solvents but undergoes rapid chemical degradation in protic solvents.[1][2][3] Successful application requires rigorous adherence to anhydrous, inert-atmosphere protocols.[1][2][3]
Physicochemical Profile
Understanding the molecular architecture of BDMAD is prerequisite to predicting its solubility.[2][3] The molecule consists of a lipophilic tetramethyldisilane core capped by two dimethylamino groups.[2][3] The Si-Si bond is relatively stable, but the Si-N bonds are polarized and highly labile, driving the compound's reactivity with proton sources.[1][2][3]
Table 1: Critical Physicochemical Properties
| Property | Value | Relevance to Solvation |
| Molecular Formula | High lipophilicity (LogP > 1.5).[1][2][3] | |
| Molecular Weight | 204.46 g/mol | Moderate volatility.[1][2][3] |
| Physical State | Liquid (Colorless to Yellow) | Miscible with similar viscosity solvents.[1][2][3] |
| Boiling Point | 90–93°C (at 20 mmHg) | Suitable for reflux in Toluene/Heptane.[1][2][3] |
| Density | ~0.83 g/mL | Floats on water (during biphasic hydrolysis).[1][2][3] |
| Flash Point | < 25°C (Est.[1][2][3][4] Highly Flammable) | Requires static grounding during solvation.[1][2][3] |
| Hydrolytic Stability | Extremely Unstable | Reacts violently with moisture.[1][2][3] |
Solvent Compatibility Matrix
The solubility of BDMAD is not merely a physical phenomenon but a competition between solvation and solvolysis.[2][3] The following matrix categorizes solvents based on thermodynamic compatibility and chemical inertness.
Table 2: Organic Solvent Compatibility Guide
| Solvent Class | Specific Solvent | Compatibility | Technical Notes |
| Hydrocarbons | Hexane, Pentane, Heptane | Excellent | Ideal for recrystallization or transport.[1][2][3] Non-reactive. |
| Aromatics | Toluene, Benzene, Xylene | Excellent | Preferred for high-temperature synthesis.[1][2][3] High solubility. |
| Ethers | THF, Diethyl Ether, DME | Good | Must be anhydrous. Stabilized THF is acceptable if dry.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solubility, but potential for slow reaction with amine over time.[1][2][3] Use immediately. |
| Alcohols | Methanol, Ethanol, IPA | INCOMPATIBLE | Violent Reaction. Causes alcoholysis (cleavage of Si-N).[1][2][3] |
| Ketones | Acetone, MEK | Poor/Risky | Enolizable ketones can react with the basic amine moiety.[1][2][3] |
| Water | Water | DANGEROUS | Exothermic Hydrolysis. Generates dimethylamine gas.[1][2][3] |
Mechanistic Interactions: Solvation vs. Degradation[1][2][3][4]
To ensure scientific integrity, one must understand why specific solvents fail.[1][2][3] The incompatibility with alcohols and water is driven by the nucleophilic attack of oxygen on the silicon atom, facilitated by the leaving group ability of the dimethylamine.[1][2][3]
Degradation Pathway 1: Hydrolysis
Outcome: Formation of siloxanes (polymers) and release of flammable, toxic dimethylamine gas.[1][3]Degradation Pathway 2: Alcoholysis
Outcome:[1][2][3] Conversion of the precursor into an alkoxysilane, destroying the intended reactivity.[1][3]Visualizing the Solvation Logic
The following diagram illustrates the decision-making process for solvent selection, emphasizing the critical "Water Content Check" node.
Figure 1: Solvation Decision Tree. Note the critical path requires both an aprotic solvent and strictly anhydrous conditions.[1][2][3]
Experimental Protocol: Inert Atmosphere Preparation
Objective: Prepare a 0.1 M solution of BDMAD in Toluene without hydrolysis.
Reagents:
-
1,2-Bis(dimethylamino)tetramethyldisilane (stored under Argon/Nitrogen).[1][2][3]
-
Anhydrous Toluene (dried over Na/Benzophenone or molecular sieves).[1][2][3]
Protocol:
-
Glassware Preparation: Flame-dry a Schlenk flask and a septum-capped vial under vacuum. Backfill with Argon 3x.[1][2][3]
-
Solvent Transfer: Syringe-transfer the required volume of anhydrous Toluene into the Schlenk flask.
-
Reagent Addition:
-
Homogenization: Swirl gently. No heat is required as BDMAD is fully miscible.[1][2][3]
-
Validation: The solution should remain clear and colorless. Cloudiness indicates moisture contamination (formation of silica/siloxanes).[1][2][3]
Workflow Diagram
Figure 2: Inert Atmosphere Handling Workflow. Visual clarity is the primary indicator of success.
Safety & Storage
Handling BDMAD requires respect for its flammability and corrosivity.[1][2][3]
-
Storage: Store in a dedicated flammables cabinet at cool temperatures (2–8°C recommended by some suppliers, though stable at RT if strictly sealed). Must be kept under an inert headspace (Nitrogen or Argon).[1][2][3]
-
PPE: Neoprene or Nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[1][2][3]
-
Emergency: In case of skin contact, do not wash with water immediately if the chemical is bulk; wipe off first, then rinse, as the reaction with water on skin generates heat and caustic amine.[1][2][3] (Consult specific SDS).
References
-
Gelest, Inc. (2015).[1][2][3] Safety Data Sheet: Bis(dimethylamino)methylsilane (Analogous Precursor Data). Retrieved from [1][2][3]
-
ChemicalBook. (2024).[1][2][3] 1,2-Bis(dimethylamino)tetramethyldisilane Properties and Suppliers. Retrieved from [1][2][3][5]
-
National Institutes of Health (NIH). (2025).[1][2][3] Hydrolytic Stability of Silane-Derived Layers. PMC Database.[1][2][3] Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3] Compound Summary: Organosilicon derivatives. Retrieved from [1][2][3]
-
Arkles, B. (2014).[1][2][3] Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[1][2][3][6] Technical Brochure.
Sources
- 1. 1,2-Ethanediamine, N,N,N',N'-tetramethyl- (CAS 110-18-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. westliberty.edu [westliberty.edu]
- 5. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE | 26798-99-2 [chemicalbook.com]
- 6. gelest.com [gelest.com]
Technical Guide: Reactivity and Strategic Applications of 1,2-Bis(dimethylamino)tetramethyldisilane
Topic: Reactivity of Si-Si bond in 1,2-Bis(dimethylamino)tetramethyldisilane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1,2-Bis(dimethylamino)tetramethyldisilane (CAS: 26798-99-2) represents a specialized class of functionalized disilanes where the silicon-silicon (Si-Si) bond is electronically modulated by amino substituents. Unlike the chemically inert hexamethyldisilane, the presence of the dimethylamino (
This guide details the mechanistic pathways that make this reagent a critical "gateway" compound in organosilicon synthesis, specifically for accessing 1,2-functionalized disilanes, generating silyllithium species, and performing transition-metal-catalyzed bis-silylation of unsaturated scaffolds.
Structural & Electronic Properties
The reactivity of 1,2-bis(dimethylamino)tetramethyldisilane is governed by the interplay between the
-
Bond Polarization: The electronegative nitrogen atoms induce a partial positive charge on the silicon centers, making them susceptible to nucleophilic attack.
-
Si-Si Activation: The amino groups lower the oxidation potential of the disilane compared to alkyl-disilanes, facilitating oxidative addition to low-valent metals (e.g., Pd(0), Pt(0)).
-
Lability: The Si-N bond is acid-labile, allowing for clean substitution without disrupting the Si-Si framework, a feature exploited in the synthesis of 1,2-dihalodisilanes.
Core Reactivity Profiles
The "Gateway" Reaction: Transformation to 1,2-Dichlorodisilanes
The most fundamental application of this reagent is its conversion into 1,2-dichlorotetramethyldisilane . The amino groups serve as "masked" halides. Reaction with anhydrous HCl cleaves the Si-N bonds exclusively, preserving the Si-Si linkage.
-
Mechanism: Protonation of the nitrogen lone pair followed by nucleophilic attack of chloride on silicon.
-
Utility: The resulting 1,2-dichlorodisilane is a versatile electrophile used to synthesize complex polysilanes or disilane-bridged ligands which are inaccessible via direct reduction of chlorosilanes.
Experimental Protocol: Synthesis of 1,2-Dichlorotetramethyldisilane
-
Setup: Flame-dried Schlenk flask under Argon.
-
Reagent: Dissolve 1,2-bis(dimethylamino)tetramethyldisilane (10 mmol) in anhydrous pentane (50 mL).
-
Addition: Cool to 0°C. Bubble anhydrous HCl gas through the solution for 30 minutes. A white precipitate of dimethylammonium chloride will form immediately.
-
Workup: Filter the mixture under inert atmosphere (fritted Schlenk filter) to remove the ammonium salt.
-
Isolation: Remove solvent in vacuo. The product, 1,2-dichlorotetramethyldisilane, is obtained as a moisture-sensitive liquid (Yield >90%).
Transition Metal-Catalyzed Bis-Silylation
The Si-Si bond undergoes oxidative addition to Palladium(0) species, generating a bis(silyl)palladium(II) intermediate. This species inserts into alkynes or dienes, forming 1,2-bis(silyl)alkenes—valuable precursors for Hiyama coupling or bioisosteres in drug design.
Mechanistic Pathway:
-
Oxidative Addition:
inserts into the Si-Si bond. -
Coordination: The alkyne coordinates to the Pd(II) center.
-
Insertion: Syn-insertion of the alkyne into one Pd-Si bond.
-
Reductive Elimination: Formation of the C-Si bond and regeneration of
.
Reductive Cleavage: Formation of Silyllithium Reagents
Reaction with Lithium metal results in the cleavage of the Si-Si bond, generating (dimethylamino)dimethylsilyllithium . This is a rare example of a functionalized silyllithium reagent, which can then act as a nucleophile to introduce the
Visualizing the Reactivity Architecture
The following diagram illustrates the divergent synthetic pathways accessible from 1,2-bis(dimethylamino)tetramethyldisilane.
Caption: Divergent synthetic workflows starting from 1,2-bis(dimethylamino)tetramethyldisilane.
Experimental Data Summary
The following table summarizes the comparative reactivity of the amino-disilane versus standard hexamethyldisilane.
| Feature | 1,2-Bis(dimethylamino)tetramethyldisilane | Hexamethyldisilane ( |
| Si-Si Bond Energy | Weakened by amino-substituents | Strong (approx. 80 kcal/mol) |
| Pd(0) Oxidative Addition | Rapid (Facilitated by polarization) | Slow / Inert |
| Reaction with HCl | Clean conversion to 1,2-dichloro | Inert (requires forcing conditions) |
| Reaction with Li | Forms functionalized silyllithium | Forms Trimethylsilyllithium |
| Hydrolytic Stability | Low (Reacts violently with water) | High (Stable to water) |
Safety & Handling Protocols
Hazard Class: Pyrophoric / Water-Reactive.
-
Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) in a glovebox or sealed Schlenk vessel.
-
Incompatibility: Reacts violently with water, alcohols, and protic solvents to release dimethylamine and siloxanes.
-
PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and safety glasses.
Self-Validating Safety Step: Before using the reagent in a large-scale reaction, perform a "fizz test" on a small aliquot (1 drop) in a vial of dry toluene. Add a drop of isopropanol. If evolution of gas (amine) and heat is observed, the reagent is active. If no reaction occurs, the reagent has likely hydrolyzed and is inactive.
References
-
Synthesis and Properties of Chlorodisilanes. Source: ResearchGate / Journal of Organometallic Chemistry
-
Silyllithium Reagents and Their Reactivity. Source: Thieme Connect / Science of Synthesis
-
1,2-Bis(dimethylamino)tetramethyldisilane Product Data. Source: PubChem (NIH)
-
Transition Metal Catalyzed Reactions of Disilanes. Source: MDPI / Molecules
Methodological & Application
Application Notes & Protocols for the Chemical Vapor Deposition of Silicon-Containing Films Using 1,2-Bis(dimethylamino)tetramethyldisilane
Abstract: This document provides a comprehensive guide for researchers and materials scientists on the utilization of 1,2-Bis(dimethylamino)tetramethyldisilane as a precursor for the Chemical Vapor Deposition (CVD) of silicon-containing thin films, such as silicon nitride (SiN) and silicon carbonitride (SiCN). While specific, optimized process parameters for this exact precursor are not extensively detailed in publicly available literature, this guide synthesizes information from analogous aminosilane and disilane chemistries to provide a robust starting point and a logical framework for process development. The focus is on understanding the causal relationships between process parameters and resulting film properties, enabling users to tailor the deposition process to their specific application needs.
Introduction to 1,2-Bis(dimethylamino)tetramethyldisilane as a CVD Precursor
1,2-Bis(dimethylamino)tetramethyldisilane, with the chemical formula C8H24N2Si2, is an organosilicon compound that holds promise as a precursor for the deposition of silicon-based thin films.[1][2][3] Its molecular structure, featuring a Si-Si bond and dimethylamino groups, makes it a versatile single-source precursor for depositing films containing silicon, carbon, and nitrogen.
The primary advantages of using aminosilane precursors like this one include:
-
Lower Deposition Temperatures: Compared to traditional precursors like silane (SiH4) and chlorosilanes, which often require high temperatures (>600°C), aminosilanes can be used in Plasma-Enhanced CVD (PECVD) processes at much lower temperatures (<400°C).[4][5] This is critical for applications with limited thermal budgets, such as in advanced semiconductor manufacturing.[4]
-
Reduced Halogen Contamination: Unlike chlorosilane precursors, it does not introduce chlorine into the deposition chamber, eliminating the formation of corrosive byproducts like HCl.[6]
-
Single-Source Capability: The presence of Si, C, and N in one molecule simplifies the delivery of reactants to the CVD chamber for depositing complex films like SiCN.[7]
This guide will focus on the parameters for a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process, which is the most common method for low-temperature deposition of these films.[5][8]
Precursor Properties and Handling
Understanding the physical and chemical properties of 1,2-Bis(dimethylamino)tetramethyldisilane is fundamental to designing a successful CVD process.
| Property | Value | Significance for CVD |
| CAS Number | 26798-99-2 | Unique identifier for sourcing and safety information.[2][9] |
| Molecular Formula | C8H24N2Si2 | Indicates the elemental composition for potential film stoichiometry.[1][3] |
| Molecular Weight | 204.46 g/mol | Used in calculations for molar flow rates.[1] |
| Boiling Point | 90-93°C at 20 Torr | Determines the required temperature for the precursor bubbler/vaporizer to achieve adequate vapor pressure for delivery.[1][10] |
| Density | 0.83 g/mL | Necessary for calculating mass flow rates from liquid flow controllers.[1][10] |
| Refractive Index | 1.4553 | A useful property for quick quality control checks of the liquid precursor.[1][10] |
| Safety | Highly flammable | Requires careful handling in an inert atmosphere and appropriate safety measures to prevent ignition.[1] |
Handling Protocol:
-
Always handle 1,2-Bis(dimethylamino)tetramethyldisilane in a well-ventilated fume hood or glovebox.
-
Use an inert gas (e.g., Argon, Nitrogen) manifold for all transfers to prevent reaction with atmospheric moisture and oxygen.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.[1]
-
Ensure all CVD gas lines and the bubbler are properly purged with an inert gas before introducing the precursor.
Core CVD Process Parameters and Their Influence
The properties of the deposited film are a direct result of the interplay between various CVD process parameters. The following section details the key parameters, their expected influence, and recommended starting ranges for process development.
Substrate Temperature
The substrate temperature provides the thermal energy required for surface reactions, adatom diffusion, and film densification.
-
Causality: At lower temperatures, the film growth may be reaction-rate limited, resulting in lower density and potentially higher impurity content (e.g., carbon from incomplete ligand dissociation).[11][12] As the temperature increases, surface mobility improves, leading to denser, more stable films. However, excessively high temperatures can lead to premature decomposition of the precursor in the gas phase, causing particle formation and poor film quality.[12] For aminosilane precursors, temperatures in the range of 200-400°C are common for PECVD.[13][14]
-
Recommended Starting Range: 250°C - 400°C
Reactor Pressure
Pressure influences the mean free path of gas molecules, residence time in the reactor, and plasma characteristics.
-
Causality: Lower pressures (in the mTorr to a few Torr range) increase the mean free path, leading to more uniform deposition over complex topographies. Higher pressures can increase the deposition rate but may lead to more gas-phase reactions and potential non-uniformity.
-
Recommended Starting Range: 500 mTorr - 2 Torr
Precursor and Carrier Gas Flow Rates
These parameters control the amount of precursor delivered to the chamber and its residence time.
-
Precursor Flow: The flow rate of 1,2-Bis(dimethylamino)tetramethyldisilane will directly impact the film growth rate. This is typically controlled by regulating the temperature of the precursor bubbler and the flow rate of a carrier gas (e.g., Argon or Helium) through it.
-
Bubbler Temperature Starting Point: 40°C - 60°C (to achieve sufficient vapor pressure without thermal decomposition).
-
Carrier Gas Flow Starting Point: 20 - 100 sccm (Standard Cubic Centimeters per Minute).
-
-
Dilution Gas: An inert dilution gas (e.g., Ar, He, N2) is often used to stabilize the plasma and control the partial pressure of the reactants.
-
Dilution Gas Flow Starting Point: 100 - 1000 sccm.
-
Co-Reactant Gases (for SiN and SiCN)
To control the film stoichiometry, co-reactant gases are essential.
-
For Silicon Nitride (SiN) Deposition: Ammonia (NH3) or Nitrogen (N2) is used as the nitrogen source.
-
Causality: NH3 is more reactive than N2 in a plasma and can help to efficiently remove carbon-containing ligands from the precursor, leading to purer SiN films. The ratio of NH3 to the silicon precursor is a critical parameter for controlling the film's refractive index, stress, and etch rate. Using N2 plasma can result in lower hydrogen content in the film.
-
NH3 or N2 Flow Starting Point: 50 - 500 sccm.
-
-
For Silicon Carbonitride (SiCN) Deposition: The precursor itself contains all the necessary elements. However, adding a small amount of NH3 or N2 can be used to tune the nitrogen content and film properties.
Plasma Parameters (RF Power and Frequency)
In PECVD, the plasma is the driving force for decomposing the precursor molecules at low temperatures.
-
RF Power: This controls the ion density and electron temperature in the plasma.
-
Causality: Higher power generally increases the fragmentation of the precursor, leading to a higher deposition rate.[7] However, excessive power can cause ion bombardment damage to the substrate and the growing film, affecting its electrical properties and stress. It can also lead to higher carbon incorporation if the ligand fragments are not effectively removed.[7]
-
Recommended Starting Range: 25 - 150 W (for a standard parallel plate reactor).
-
-
Frequency: Most common PECVD systems operate at a standard frequency of 13.56 MHz.
Summary Table of Recommended Starting Parameters
| Parameter | Recommended Starting Range | Primary Influence |
| Substrate Temperature | 250 - 400 °C | Film density, impurity levels, stress.[11][13] |
| Reactor Pressure | 500 mTorr - 2 Torr | Uniformity, deposition rate, plasma stability. |
| Bubbler Temperature | 40 - 60 °C | Precursor vapor pressure and flow rate. |
| Carrier Gas Flow (Ar) | 20 - 100 sccm | Precursor delivery rate. |
| Co-Reactant Flow (NH3/N2) | 50 - 500 sccm | Film stoichiometry (N content), purity. |
| Dilution Gas Flow (Ar/N2) | 100 - 1000 sccm | Reactant partial pressure, plasma stability. |
| RF Power (13.56 MHz) | 25 - 150 W | Deposition rate, film density, ion bombardment.[7] |
Experimental Protocol for Process Development
This protocol outlines a systematic approach to developing a stable and optimized PECVD process for depositing SiN films using 1,2-Bis(dimethylamino)tetramethyldisilane.
Step 1: System Preparation and Substrate Loading
-
Ensure the PECVD chamber is clean and has been baked out to remove residual moisture.
-
Load the substrate (e.g., a silicon wafer) onto the susceptor.
-
Pump the chamber down to its base pressure (typically <10 mTorr).
-
Heat the substrate to the desired deposition temperature (e.g., 350°C) and allow it to stabilize.
Step 2: Gas Line and Precursor Purging
-
Set the precursor bubbler to the desired temperature (e.g., 50°C) and allow it to stabilize.
-
Thoroughly purge the carrier gas line leading to and from the bubbler with Argon.
-
Introduce the co-reactant (NH3) and dilution (N2/Ar) gases into the chamber at their set flow rates to stabilize the pressure and flow dynamics.
Step 3: Deposition Process
-
Divert the carrier gas through the 1,2-Bis(dimethylamino)tetramethyldisilane bubbler to introduce the precursor vapor into the chamber.
-
Allow the gas flows and pressure to stabilize for 1-2 minutes.
-
Ignite the plasma by turning on the RF power to the desired setpoint (e.g., 50 W).
-
Maintain these conditions for the desired deposition time to achieve the target film thickness.
-
After the deposition time, turn off the RF power to extinguish the plasma.
-
Divert the carrier gas to bypass the precursor bubbler and turn off the precursor and co-reactant gas flows.
-
Keep the dilution gas flowing while the substrate cools down to below 100°C.
Step 4: System Purge and Vent
-
Turn off all gas flows.
-
Purge the chamber with Nitrogen.
-
Vent the chamber to atmospheric pressure with Nitrogen and unload the substrate.
Step 5: Film Characterization and Process Optimization
-
Characterize the deposited film for thickness and refractive index (using ellipsometry), composition (using XPS or FTIR), and stress.
-
Based on the results, adjust one parameter at a time (e.g., NH3/precursor ratio, RF power) to optimize the film properties towards the desired specifications.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the CVD process and the relationships between key parameters.
Sources
- 1. chembk.com [chembk.com]
- 2. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE | 26798-99-2 [chemicalbook.com]
- 3. 1,2-Bis(dimethylamino)tetramethyldisilane | C8H24N2Si2 | CID 15648176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 窒化シリコンの原子層堆積法:前駆体化学の概要 [sigmaaldrich.com]
- 5. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0533129A2 - Deposition of silicon dioxide films at temperatures as low as 100 C by LPCVD using organodisilane sources - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. US20060045986A1 - Silicon nitride from aminosilane using PECVD - Google Patents [patents.google.com]
- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 10. lookchem.com [lookchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. swb.skku.edu [swb.skku.edu]
Application Note: Synthesis of Silicon Carbonitride (SiCN) Films via Plasma-Enhanced Chemical Vapor Deposition (PECVD) using 1,2-Bis(dimethylamino)tetramethyldisilane
Abstract
This document provides a comprehensive guide for the synthesis of amorphous, hydrogenated silicon carbonitride (SiCN:H) thin films using 1,2-Bis(dimethylamino)tetramethyldisilane as a single-source precursor in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process. This protocol is designed for researchers and engineers in materials science and semiconductor fabrication seeking to deposit high-quality dielectric and protective coatings. We will delve into the rationale behind precursor selection, detailed experimental procedures, process parameter optimization, and film characterization techniques.
Introduction: The Case for SiCN and a Tailored Precursor
Silicon carbonitride (SiCN) films have garnered significant interest for a wide range of applications, including as dielectric layers in microelectronics, hard protective coatings, and biocompatible surfaces for medical implants.[1][2][3] These films combine the desirable properties of silicon carbide (high hardness, thermal stability) and silicon nitride (excellent dielectric properties, chemical inertness).[2]
The choice of precursor is paramount in any Chemical Vapor Deposition (CVD) process, as it directly dictates the elemental composition, chemical bonding structure, and ultimately, the functional properties of the deposited film.[1] While simple gas mixtures like silane, methane, and ammonia are often used, they can lead to complex and difficult-to-control gas-phase reactions.[4][5] Single-source precursors, which contain all the necessary elements (Si, C, N) within a single molecule, offer a more elegant and controlled deposition process.[1]
1,2-Bis(dimethylamino)tetramethyldisilane, with its Si-Si, Si-N, Si-C, and C-H bonds, is an excellent candidate for depositing SiCN:H films. The presence of Si-N and Si-C bonds facilitates the gentle incorporation of these structural units into the growing film, while the Si-Si bond is susceptible to plasma-induced cleavage, initiating the deposition process.
Precursor Profile: 1,2-Bis(dimethylamino)tetramethyldisilane
A thorough understanding of the precursor's properties is critical for safe handling and for designing a robust deposition process.
| Property | Value | Source |
| Chemical Formula | C8H24N2Si2 | [6] |
| CAS Number | 26798-99-2 | [7][8] |
| Molar Mass | 204.46 g/mol | [6] |
| Appearance | Colorless to yellow liquid | [6] |
| Density | 0.83 g/cm³ | [6][9] |
| Boiling Point | 90-93°C @ 20 torr | [6][9] |
| Refractive Index | 1.4553 | [6][9] |
Safety and Handling: 1,2-Bis(dimethylamino)tetramethyldisilane is a flammable liquid and should be handled in a well-ventilated area, such as a fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory.[6] The precursor should be stored in a cool, dry place away from strong oxidizing agents and acids.[6]
Experimental Methodology: PECVD of SiCN Films
This section outlines a detailed protocol for the deposition of SiCN films using a capacitively coupled PECVD system. The parameters provided serve as a robust starting point and can be tailored to achieve specific film properties.
Deposition System & Substrate Preparation
-
Deposition System: A standard parallel-plate, capacitively coupled Plasma-Enhanced Chemical Vapor Deposition (PECVD) reactor is recommended.[3]
-
Substrates: Prime-grade single-crystal silicon (100) wafers are suitable for most characterizations. Other substrates like quartz or germanium can be used for optical analysis.
-
Substrate Cleaning:
-
Perform a sequential ultrasonic cleaning of the substrates in acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrates thoroughly with a nitrogen gun.
-
Immediately load the substrates into the PECVD load-lock to prevent re-contamination.
-
Deposition Protocol
The following diagram illustrates the general workflow for the SiCN deposition process.
Caption: General workflow for SiCN film deposition via PECVD.
Step-by-Step Procedure:
-
System Pump-Down: After loading the cleaned substrates, pump the reaction chamber down to a base pressure below 5 mTorr to minimize atmospheric contaminants, particularly oxygen and water vapor.[4]
-
Substrate Heating: Heat the substrate to the desired deposition temperature. A range of 100-400°C is typical for PECVD processes using aminosilane-type precursors.[10] The temperature provides thermal energy for surface reactions but is low enough to rely on plasma for precursor decomposition, a key advantage of PECVD.[11]
-
Gas Introduction & Stabilization: Introduce a carrier gas, such as Argon (Ar) or Helium (He), into the chamber. Allow the pressure and temperature to stabilize.
-
Precursor Introduction: Introduce the 1,2-Bis(dimethylamino)tetramethyldisilane vapor into the chamber. The precursor is typically stored in a bubbler heated to a constant temperature (e.g., 40-60°C) to ensure a stable vapor pressure. A carrier gas line is passed through the bubbler to transport the precursor vapor to the chamber.
-
Plasma Ignition: Ignite the radio frequency (RF, 13.56 MHz) plasma. A low plasma power (20-50 W) is often sufficient to fragment the precursor molecule without causing excessive ion bombardment, which can damage the growing film.[10][12]
-
Deposition: Maintain stable conditions for the desired deposition time to achieve the target film thickness.
-
System Purge: After deposition, turn off the plasma and the precursor flow. Purge the chamber with the carrier gas to remove any unreacted precursor and reaction byproducts.
-
Cool-Down and Unloading: Allow the substrate to cool down under vacuum or in an inert gas environment before unloading to prevent film oxidation.
Process Parameters and Their Influence
The properties of the resulting SiCN film are highly dependent on the deposition parameters. The table below summarizes key parameters and their expected influence, providing a basis for process optimization.
| Parameter | Typical Range | Influence on Film Properties | Rationale & Causality |
| Substrate Temperature | 100 - 400 °C | Affects film density, hydrogen content, and stress. Higher temperatures generally lead to denser films with less hydrogen. | Increased temperature provides more energy for surface diffusion of adatoms and promotes the desorption of volatile byproducts (like CH4), leading to a more compact film structure.[10] |
| RF Plasma Power | 20 - 100 W | Controls precursor fragmentation and ion bombardment energy. Higher power increases deposition rate but may increase film stress and defect density. | Higher plasma power leads to more extensive fragmentation of the precursor in the gas phase.[12] This can increase the concentration of reactive species and thus the growth rate, but excessive ion energy can induce defects. |
| Chamber Pressure | 100 - 1000 mTorr | Influences the plasma density and the mean free path of reactive species. | At lower pressures, the mean free path is longer, leading to more energetic ion bombardment. Higher pressures can lead to more gas-phase reactions and potentially particle formation. |
| Precursor Flow Rate | 5 - 50 sccm | Primarily affects the deposition rate and can influence the film's elemental composition. | A higher flow rate provides more source material to the plasma, generally increasing the deposition rate up to a certain limit where the reaction becomes power- or temperature-limited. |
| Carrier Gas (Ar/He) Flow Rate | 50 - 200 sccm | Affects the residence time of the precursor in the plasma and the partial pressure of reactive species. | The carrier gas flow dilutes the precursor and influences how long precursor fragments remain in the plasma before reaching the substrate or being pumped out. |
Film Characterization
Post-deposition characterization is essential to validate the process and understand the material's properties.
-
Thickness and Refractive Index: Spectroscopic ellipsometry is a non-destructive technique ideal for measuring film thickness and refractive index. The refractive index of SiCN films typically ranges from 1.5 to 2.2, depending on composition and density.[1][13]
-
Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition (atomic % of Si, C, N, and unavoidable O) and chemical bonding states.[14] Sputter depth profiling can reveal the composition throughout the film's thickness.[4]
-
Bonding Structure: Fourier-Transform Infrared (FTIR) Spectroscopy identifies the chemical bonds present in the film, such as Si-N, Si-C, N-H, and C-H. The presence and relative intensity of these peaks provide insight into the film's structure.[15]
-
Mechanical Properties: Nanoindentation can be employed to measure the hardness and elastic modulus of the films, which are critical for protective coating applications.[16]
Conclusion
The use of 1,2-Bis(dimethylamino)tetramethyldisilane as a single-source precursor in a PECVD process offers a reliable and controllable method for synthesizing high-quality SiCN:H thin films. By carefully tuning deposition parameters such as temperature, pressure, and plasma power, researchers can tailor the film's properties to meet the demands of various advanced applications. This guide provides a foundational protocol and the scientific rationale necessary for successful film deposition and process development.
References
-
Spectra characterization of silicon carbonitride thin films by reactive radio frequency sputtering. (2002). Journal of Vacuum Science & Technology B. [Link]
- Organosilicon compounds as single-source precursors for SiCN films production. (n.d.). ResearchGate.
- Properties of the SiCN films deposited from various organosilicon... (n.d.). ResearchGate.
-
Reactivity of organosilicon precursors in remote hydrogen microwave plasma chemical vapor deposition of silicon carbide and silicon carbonitride thin‐film coatings. (2009). Surface and Interface Analysis. [Link]
-
Spectra characterization of silicon carbonitride thin films by reactive radio frequency sputtering. (2002). AIP Publishing. [Link]
- Functional Nanocrystalline Films of Silicon Carbonitride. (n.d.).
- Mechanical Properties of Silicon Carbonitride Thin Films. (n.d.). ResearchGate.
- Deposition and characterization of silicon carbon nitride films prepared by RF-PECVD with capacitive coupling. (n.d.).
- Properties of SiCN coatings for high temperature applications — Comparison of RF-, DC- and HPPMS-sputtering. (n.d.). ResearchGate.
-
Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor. (2022). MDPI. [Link]
-
Properties of SiCN Films Relevant to Dental Implant Applications. (2023). PMC. [Link]
- Silicon Carbonitride Films as a Promising Material Synthesized from New Sources. (n.d.).
- Low-Temperature Chemical Vapor Deposition of SiCN for Hybrid Bonding. (n.d.). Retrieved from a specific conference proceeding or article.
-
Properties of SiCN Films Relevant to Dental Implant Applications. (2023). PubMed. [Link]
-
Studies on Oxygen Permeation Resistance of SiCN Thin Film and RRAM Applications. (2022). MDPI. [Link]
-
Structure and Selected Properties of Si(C,N) Coatings on Ni-Cr Prosthetic Alloys. (2025). MDPI. [Link]
- PECVD Synthesis of Silicon Carbonitride Layers Using Methyltris(diethylamino)silane as the New Single-Source Precursor. (n.d.). ResearchGate.
-
Low pressure chemical vapor deposition of silicon carbonitride films from tri(dimethylamino) silane. (1997). Digital Commons @ NJIT. [Link]
- Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride. (n.d.). ResearchGate.
- A Comparative Guide to Aminosilane Precursors for Silicon Carbonitride (SiCN) Film Deposition. (n.d.). Benchchem.
-
1,2-Bis(Dimethylamino)Tetramethyldisilane. (2024). ChemBK. [Link]
-
1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. (2023). MDPI. [Link]
- CAS 26798-99-2 1,2-Bis(Dimethylamino)Tetramethyldisilane. (n.d.). Alfa Chemistry. Retrieved from a specific Alfa Chemistry product page.
-
1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE. (n.d.). LookChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Properties of SiCN Films Relevant to Dental Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. samco.co.jp [samco.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 8. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE | 26798-99-2 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sibran.ru [sibran.ru]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
The Emerging Role of 1,2-Bis(dimethylamino)tetramethyldisilane in Reductive Organic Synthesis: A Guide for Researchers
Introduction: Unveiling a Niche Reducing Agent
In the vast landscape of reducing agents available to the synthetic chemist, 1,2-bis(dimethylamino)tetramethyldisilane presents itself as a reagent of specialized utility. Characterized by the presence of two dimethylamino groups attached to a disilane backbone, this compound offers a unique combination of properties that are beginning to be explored in modern organic synthesis.[1] While not as universally employed as common hydride donors, its distinct electronic and steric attributes suggest potential for selective transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing insights into its properties, synthesis, and, most importantly, its potential applications as a reducing agent, drawing upon established principles of aminosilane and hydrosilane chemistry.
Physicochemical Properties and Safety Considerations
1,2-Bis(dimethylamino)tetramethyldisilane is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in most common organic solvents, a property that facilitates its use in a wide range of reaction conditions.
Table 1: Physicochemical Properties of 1,2-Bis(dimethylamino)tetramethyldisilane
| Property | Value |
| CAS Number | 26798-99-2 |
| Molecular Formula | C8H24N2Si2 |
| Molecular Weight | 204.46 g/mol |
| Boiling Point | 90-93 °C at 20 mmHg |
| Density | 0.83 g/mL |
Safety and Handling: As with all reactive chemical reagents, proper safety precautions are paramount when handling 1,2-bis(dimethylamino)tetramethyldisilane. It is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[1] Personal protective equipment, including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves, is mandatory. The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of 1,2-Bis(dimethylamino)tetramethyldisilane
The preparation of 1,2-bis(dimethylamino)tetramethyldisilane is typically achieved through the reaction of 1,2-dichlorotetramethyldisilane with an excess of dimethylamine.[1][2] The following protocol provides a general procedure for its synthesis.
Protocol 1: Synthesis of 1,2-Bis(dimethylamino)tetramethyldisilane
Materials:
-
1,2-Dichlorotetramethyldisilane
-
Dimethylamine (2.0 M solution in THF or as a condensed gas)
-
Anhydrous diethyl ether or hexane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
Procedure:
-
To a solution of dimethylamine (4.4 equivalents) in anhydrous diethyl ether in a flame-dried Schlenk flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 1,2-dichlorotetramethyldisilane (1.0 equivalent) in anhydrous diethyl ether to the stirred dimethylamine solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature. A white precipitate of dimethylammonium chloride will have formed.
-
Filter the mixture under an inert atmosphere to remove the salt.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to afford pure 1,2-bis(dimethylamino)tetramethyldisilane.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 1,2-bis(dimethylamino)tetramethyldisilane.
Applications in Reductive Transformations
The utility of 1,2-bis(dimethylamino)tetramethyldisilane as a reducing agent is predicated on the reactivity of the Si-N bond and the potential for hydride transfer, either directly or after activation. While specific literature on this reagent is limited, we can infer its potential applications by examining the well-established chemistry of other aminosilanes and hydrosilanes. These reactions often require a catalyst, such as a Lewis acid or a transition metal complex, to enhance the hydridic character of the silicon-bound groups or to facilitate substrate activation.
Reduction of Esters to Alcohols
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Hydrosilanes, in the presence of suitable activators, are known to effect this conversion.[3][4] The following is a representative protocol based on analogous systems.
Diagram 2: Proposed Mechanism for Ester Reduction
Caption: Proposed mechanistic pathway for ester reduction.
Protocol 2: General Procedure for the Reduction of Esters
Materials:
-
Ester substrate
-
1,2-Bis(dimethylamino)tetramethyldisilane
-
Catalyst (e.g., Tris(pentafluorophenyl)borane (B(C6F5)3), Titanium(IV) isopropoxide, or a suitable transition metal complex)
-
Anhydrous, aprotic solvent (e.g., THF, Dichloromethane)
-
Aqueous work-up solution (e.g., 1 M HCl, saturated NaHCO3)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ester (1.0 equivalent) and the anhydrous solvent.
-
Add the catalyst (typically 1-10 mol%).
-
Add 1,2-bis(dimethylamino)tetramethyldisilane (1.5-3.0 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of an aqueous work-up solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Conditions for Ester Reduction with Hydrosilanes
| Substrate | Hydrosilane | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ethyl benzoate | (EtO)3SiH | Cp2TiCl2/n-BuLi | THF | rt | 95 | [3] |
| Methyl laurate | PMHS | Ti(O-i-Pr)4 | THF | 65 | 92 | [5] |
Note: These are examples with other hydrosilanes and serve as a starting point for optimization with 1,2-bis(dimethylamino)tetramethyldisilane.
Reduction of Aldehydes and Ketones
The reduction of aldehydes and ketones to the corresponding primary and secondary alcohols is a cornerstone of organic synthesis. While powerful reagents like LiAlH4 and NaBH4 are common, hydrosilanes offer a milder alternative with potentially different chemoselectivity.[6]
Protocol 3: General Procedure for the Reduction of Carbonyl Compounds
Materials:
-
Aldehyde or ketone substrate
-
1,2-Bis(dimethylamino)tetramethyldisilane
-
Activator (e.g., a fluoride source like TBAF, or a Lewis acid)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Aqueous work-up solution
Procedure:
-
Dissolve the carbonyl compound (1.0 equivalent) in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the activator (e.g., 10 mol% of TBAF).
-
Add 1,2-bis(dimethylamino)tetramethyldisilane (1.0-1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution.
-
Perform a standard aqueous work-up and extraction.
-
Purify the product by column chromatography or distillation.
Reductive Deoxygenation of Phosphine Oxides
The deoxygenation of phosphine oxides is a crucial step in the synthesis of phosphine ligands, which are widely used in catalysis. Silanes have emerged as effective reagents for this transformation, often providing a more user-friendly alternative to other methods.[7][8][9][10][11]
Diagram 3: Deoxygenation of a Phosphine Oxide
Caption: General scheme for phosphine oxide deoxygenation.
Protocol 4: General Procedure for the Deoxygenation of Tertiary Phosphine Oxides
Materials:
-
Tertiary phosphine oxide
-
1,2-Bis(dimethylamino)tetramethyldisilane
-
High-boiling solvent (optional, can be performed neat)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a reaction vessel, combine the tertiary phosphine oxide (1.0 equivalent) and 1,2-bis(dimethylamino)tetramethyldisilane (1.5-2.0 equivalents).
-
Heat the mixture under an inert atmosphere. The reaction can often be performed solvent-free.
-
Monitor the reaction by 31P NMR spectroscopy or TLC.
-
Upon completion, the product can be isolated by distillation or crystallization after removal of the siloxane byproducts.
Conclusion and Future Outlook
1,2-Bis(dimethylamino)tetramethyldisilane is a promising, yet underexplored, reagent in the field of reductive organic synthesis. Its synthesis is straightforward, and its aminosilane nature suggests a rich and varied reactivity profile. While direct, published applications as a reducing agent are currently sparse, the well-documented chemistry of analogous hydrosilanes and aminosilanes provides a strong foundation for its future investigation. The protocols outlined in this application note, based on these established principles, are intended to serve as a starting point for researchers to explore the full potential of this intriguing molecule. Further studies into its reactivity, selectivity, and the development of catalytic systems will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolkit.
References
-
Reductions with hydrosilanes. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
-
Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000). A novel B(C(6)F(5))(3)-catalyzed reduction of alcohols and cleavage of aryl and alkyl ethers with hydrosilanes. The Journal of Organic Chemistry, 65(19), 6179–6186. [Link]
-
The B-catalyzed C-O cleavage of saturated cyclic ethers with hydrosilanes. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000). A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes. The Journal of Organic Chemistry, 65(19), 6179-6186. [Link]
-
1,2-Bis(Dimethylamino)Tetramethyldisilane. (2024, April 10). ChemBK. [Link]
-
Oestreich, M., & Hermeke, J. (2015). Catalytic Reduction of Cyclic Ethers with Hydrosilanes. Angewandte Chemie International Edition, 54(25), 7372-7374. [Link]
-
Scheme for the reduction of esters to alcohols via hydrosilation. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Keglevich, G., & Kovacs, T. (2017). A Study on the Deoxygenation of Phosphine Oxides by Different Silane Derivatives. Current Organic Synthesis, 14(4), 535-541. [Link]
-
Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis, 40, 1-2. [Link]
-
Piers, W. E., & Maron, L. (2023). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. Organometallics, 42(3), 205-212. [Link]
-
Wang, Z., et al. (2023). Mechanochemistry enabled highly efficient solvent-free deoxygenation of phosphine oxides in air. Chemical Science, 14(1), 147-152. [Link]
-
Berk, S. C., Kreutzer, K. A., & Buchwald, S. L. (1991). A catalytic method for the reduction of esters to alcohols. Journal of the American Chemical Society, 113(13), 5093-5095. [Link]
-
Paakkunainen, A. (2018). Novel Catalytic Hydrosilane Mediated Reduction Reactions. Nottingham ePrints. [Link]
-
Keglevich, G., & Kovacs, T. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. Current Organic Chemistry, 21(7), 639-655. [Link]
-
Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved February 26, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Procter, D. J., et al. (2016). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 14(4), 1165-1169. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
-
Wu, H. C., Yu, J. Q., & Spencer, J. B. (2004). Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor. Organic Letters, 6(25), 4675–4678. [Link]
-
Phosphine synthesis by reduction. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Kozmin, S. A., He, S., & Rawal, V. H. (2002). PREPARATION OF (E)-1-DIMETHYLAMINO-3-tert-BUTYLDIMETHYLSILOXY-1,3-BUTADIENE. Organic Syntheses, 78, 152. [Link]
-
New bis-(N,N-diethylamino)(phenethyl)methylsilane and 1,2-bis-(N,N-diethylamino)-1,2-di(phenethyl)1,2-dimethyldisilane. (2014). ResearchGate. [Link]
-
Synthesis of dimethylaminotriethylsilane. (n.d.). PrepChem.com. Retrieved February 26, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 6. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 7. benthamscience.com [benthamscience.com]
- 8. Mechanochemistry enabled highly efficient solvent-free deoxygenation of phosphine oxides in air - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor [organic-chemistry.org]
- 11. Phosphine synthesis by reduction [organic-chemistry.org]
Application Notes and Protocols for Precursor Pulse Time Optimization: 1,2-Bis(dimethylamino)tetramethyldisilane
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of precursor pulse time for 1,2-Bis(dimethylamino)tetramethyldisilane. The protocols detailed herein are designed to establish a self-validating workflow for the deposition of high-quality thin films, with a focus on achieving self-limiting growth characteristics essential for processes like Atomic Layer Deposition (ALD). We will delve into the causality behind experimental choices, methods for film characterization, and the interpretation of data to confirm process saturation.
Introduction: The Significance of 1,2-Bis(dimethylamino)tetramethyldisilane and Pulse Time Optimization
1,2-Bis(dimethylamino)tetramethyldisilane is an organosilicon compound that serves as a valuable precursor in the fabrication of silicon-based thin films, such as silicon nitride (SiN), silicon carbonitride (SiCN), and silicon oxide (SiO)[1]. Its chemical structure, containing two dimethylamino groups, makes it a reactive and efficient silicon source in various deposition techniques.
In thin film deposition processes like Atomic Layer Deposition (ALD), the precise control of precursor delivery is paramount to achieving uniform, conformal, and high-quality films. The precursor pulse time is a critical parameter that directly influences the growth per cycle (GPC) and the overall film properties. An insufficient pulse time can lead to incomplete surface reactions, resulting in non-uniform films and a "parasitic CVD effect"[2]. Conversely, an excessively long pulse time can be inefficient, wasting the precursor material without contributing to film growth in a self-limiting process[3].
The primary goal of pulse time optimization is to identify the minimum duration required for the precursor to fully react with the available surface sites, leading to a saturated, self-limiting growth condition. This guide will walk you through a systematic approach to determine the optimal pulse time for 1,2-Bis(dimethylamino)tetramethyldisilane.
Materials and Equipment
-
Deposition System: An Atomic Layer Deposition (ALD) or a pulse-capable Chemical Vapor Deposition (CVD) reactor equipped with a high-speed pulsing valve.
-
Precursor: 1,2-Bis(dimethylamino)tetramethyldisilane (CAS: 26798-99-2).
-
Co-reactant: The choice of co-reactant will depend on the desired film. For example, ammonia (NH₃) or nitrogen plasma for silicon nitride, or ozone (O₃) for silicon oxide.
-
Substrates: Silicon wafers are commonly used. The choice of substrate should be appropriate for the intended application and characterization techniques.
-
Characterization Equipment:
-
Spectroscopic Ellipsometer for film thickness measurement.
-
X-ray Photoelectron Spectrometer (XPS) for elemental composition and chemical state analysis.
-
Atomic Force Microscope (AFM) for surface morphology and roughness.
-
Experimental Protocol: A Self-Validating Approach to Pulse Time Optimization
This protocol is designed to establish a saturation curve for the 1,2-Bis(dimethylamino)tetramethyldisilane precursor, which is a hallmark of a self-limiting ALD process[2][4].
Initial Deposition Parameters
Before optimizing the precursor pulse time, it is essential to establish a baseline set of deposition parameters. These should be chosen based on the precursor's properties and literature on similar aminosilane precursors[5][6].
| Parameter | Recommended Starting Value | Rationale |
| Substrate Temperature | 200-350 °C | This range is typically within the ALD window for aminosilane precursors, avoiding thermal decomposition at higher temperatures and condensation at lower temperatures. |
| Co-reactant Pulse Time | 0.5 - 2.0 seconds | Should be long enough to ensure complete reaction with the adsorbed precursor layer. This will be optimized separately. |
| Purge Time | 5 - 20 seconds | Sufficiently long to remove unreacted precursor and byproducts from the chamber. |
| Number of Cycles | 100 - 200 | To deposit a film thick enough for accurate characterization. |
Step-by-Step Pulse Time Variation
-
Set Initial Long Pulse Time: Begin with a relatively long precursor pulse time (e.g., 1.0 - 2.0 seconds) to ensure initial surface saturation.
-
Systematic Pulse Time Reduction: Sequentially decrease the precursor pulse time for each subsequent deposition run, while keeping all other parameters constant. A suggested series of pulse times could be: 2.0s, 1.5s, 1.0s, 0.8s, 0.6s, 0.4s, 0.2s, 0.1s, 0.05s.
-
Film Deposition: For each pulse time, deposit a film using the predetermined number of cycles.
-
Thickness Measurement: After each deposition, measure the film thickness using a spectroscopic ellipsometer.
-
Calculate Growth Per Cycle (GPC): Divide the total film thickness by the number of cycles to obtain the GPC for each pulse time.
-
Plot the Saturation Curve: Plot the GPC as a function of the precursor pulse time.
Interpreting the Saturation Curve
The resulting plot should exhibit a characteristic saturation behavior. The GPC will initially increase with pulse time and then plateau, indicating that the surface has become saturated with the precursor[2][7]. The optimal pulse time is the shortest time at which the GPC reaches this saturation plateau[8][9].
Film Characterization and Protocol Validation
To ensure the integrity of the optimization process, the deposited films should be thoroughly characterized. This step is crucial for the self-validating nature of this protocol.
Elemental Composition and Chemical Purity
X-ray Photoelectron Spectroscopy (XPS) should be performed on films deposited at both unsaturated and saturated pulse times.
-
Objective: To verify the elemental composition of the film and to detect any impurities, such as carbon or unreacted precursor fragments.
-
Expected Outcome: For silicon nitride films, the XPS spectra should show clear Si 2p and N 1s peaks at their characteristic binding energies (around 101.8 eV for Si in Si₃N₄ and 397.5 eV for N in Si₃N₄)[10][11]. The carbon content should be minimal in the saturated growth regime. A higher carbon content in films grown with shorter pulse times may indicate incomplete reactions.
Surface Morphology and Roughness
Atomic Force Microscopy (AFM) provides valuable information about the surface quality of the deposited films.
-
Objective: To assess the surface roughness and uniformity of the films.
-
Expected Outcome: Films grown under optimized, saturated conditions are expected to be smooth and uniform. An increase in surface roughness might be observed in the non-saturated regime due to incomplete layer formation.
Data Presentation and Visualization
Tabulated Experimental Data
| Precursor Pulse Time (s) | Film Thickness (Å) | Growth Per Cycle (Å/cycle) |
| 2.0 | ... | ... |
| 1.5 | ... | ... |
| 1.0 | ... | ... |
| 0.8 | ... | ... |
| 0.6 | ... | ... |
| 0.4 | ... | ... |
| 0.2 | ... | ... |
| 0.1 | ... | ... |
| 0.05 | ... | ... |
Visualizing the Workflow and Deposition Cycle
Caption: A typical four-step ALD cycle.
Safety Precautions
1,2-Bis(dimethylamino)tetramethyldisilane is a flammable substance and is sensitive to moisture.[1][12] It should be handled in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, and chemical-resistant gloves, should be worn at all times. Avoid contact with skin and eyes. Store the precursor in a cool, dry place away from ignition sources and incompatible materials such as strong oxidants and acids.[1]
Conclusion
The systematic optimization of the precursor pulse time is a fundamental step in developing a robust and reproducible thin film deposition process. By following the self-validating protocol outlined in this application note, researchers can confidently establish the ideal deposition parameters for 1,2-Bis(dimethylamino)tetramethyldisilane. The combination of a well-defined experimental workflow and thorough film characterization ensures the deposition of high-quality films with the desired properties for a wide range of applications.
References
-
An Experimental and Theoretical Study of the Impact of the Precursor Pulse Time on the Growth Per Cycle and Crystallinity Quality of TiO2 Thin Films Grown by ALD and PEALD Technique. (2020). Frontiers in Materials. [Link]
-
First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. (2020). RSC Advances. [Link]
-
First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. (2020). RSC Publishing. [Link]
-
Effect of reaction mechanism on precursor exposure time in atomic layer deposition of silicon oxide and silicon nitride. (2014). CORA. [Link]
-
1 Basics of Atomic Layer Deposition: Growth Characteristics and Conformality. (n.d.). Wiley-VCH. [Link]
-
Influence of precursor dose and residence time on the growth rate and uniformity of vanadium dioxide thin films by atomic layer deposition. (2020). AIP Publishing. [Link]
-
Surface reactions of aminosilane precursors during N 2 plasma‐assisted atomic layer deposition of SiN x. (2025). ResearchGate. [Link]
-
The typical ALD saturation curves showing the growth per cycle (GPC) as a function of (left) Mo precursor dose and (middle) H2S based plasma exposure. (n.d.). AVS Symposium. [Link]
-
Effect of reaction mechanism on precursor exposure time in atomic layer deposition of silicon oxide and silicon nitride. (2014). PubMed. [Link]
-
Atomic Layer Deposition Process Development. (2019). InfoScience - EPFL. [Link]
-
Atomic Layer Deposition Process Development. (2019). EPFL. [Link]
-
The influence of process parameters and pulse ratio of precursors on the characteristics of La1 − xAlxO3 films deposited by atomic layer deposition. (n.d.). PMC. [Link]
-
XPS spectra of the SiN thin films: (a) Si 2p peaks, and (b) N 1s peaks. (n.d.). ResearchGate. [Link]
-
Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency 162. (2023). SKKU. [Link]
-
Low pressure chemical vapor deposition of silicon nitride films from tridimethylaminosilane. (n.d.). LSU Digital Commons. [Link]
-
High Rate Roll-to-Roll Deposition of ALD Thin Films on Flexible Substrates. (n.d.). The Society of Vacuum Coaters. [Link]
-
High resolution N1s core-level XPS spectra of two series of Si3N4... (n.d.). ResearchGate. [Link]
-
An efficient PE-ALD process for TiO 2 thin films employing a new Ti-precursor. (2016). RSC Publishing. [Link]
-
Simplified CVD route to near-zero thickness silicon nitride films. (2024). Temple University. [Link]
-
1,2-Bis(Dimethylamino)Tetramethyldisilane. (2024). ChemBK. [Link]
-
BIS(DIMETHYLAMINO)DIMETHYLSILANE. (n.d.). Gelest, Inc.. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Frontiers | An Experimental and Theoretical Study of the Impact of the Precursor Pulse Time on the Growth Per Cycle and Crystallinity Quality of TiO2 Thin Films Grown by ALD and PEALD Technique [frontiersin.org]
- 3. The influence of process parameters and pulse ratio of precursors on the characteristics of La1 − xAlxO3 films deposited by atomic layer deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swb.skku.edu [swb.skku.edu]
- 7. avssymposium.org [avssymposium.org]
- 8. atomiclimits.com [atomiclimits.com]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Application Note: Low-Temperature PEALD of Silicon Dielectrics Using 1,2-Bis(dimethylamino)tetramethyldisilane
The Mechanistic Imperative: Overcoming Thermal Budgets
The encapsulation of flexible organic light-emitting diodes (OLEDs) and temperature-sensitive polymeric substrates requires ultra-dense moisture barriers deposited at strictly controlled thermal budgets (< 100 °C) 1. Traditional atomic layer deposition (ALD) precursors often fail in this regime, suffering from incomplete ligand removal, carbon contamination, and severely diminished growth rates.
To solve this, materials scientists employ 1,2-Bis(dimethylamino)tetramethyldisilane (BDMADMTMDS) as a specialized precursor 2.
Causality of Precursor Selection: BDMADMTMDS (C₈H₂₄N₂Si₂) is engineered with two distinct chemical advantages:
-
Pre-formed Si-Si Backbone: Unlike mono-silicon precursors, the intact Si-Si bond allows for the deposition of two silicon atoms per chemisorption event. When exposed to high-energy plasma, this bond is cleaved and oxidized/nitridized, effectively doubling the theoretical growth per cycle (GPC) and ensuring high film density.
-
Dimethylamino Ligands (-N(CH₃)₂): These ligands possess a low activation energy for protonation and exchange. They react rapidly with surface hydroxyl (-OH) or amine (-NH₂) groups even at 80 °C, cleanly volatilizing as dimethylamine without leaving carbon residues.
Figure 1: Surface reaction pathway demonstrating ligand exchange and subsequent plasma densification.
Architecting the Deposition Cycle
Plasma-Enhanced ALD (PEALD) relies on self-limiting surface saturation. Because the process is conducted at low temperatures, thermal desorption of byproducts is sluggish. Therefore, the cycle architecture must rely heavily on high-velocity convective purging and aggressive radical bombardment to prevent parasitic chemical vapor deposition (CVD) reactions that cause hydrogen bubbling or poor adhesion [[3]]().
Figure 2: Self-limiting PEALD cycle workflow for BDMADMTMDS, highlighting purge and plasma phases.
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning it contains built-in metrology steps to confirm that the system remains in a true ALD regime rather than drifting into a CVD regime.
System Preparation & Baseline Validation
-
Chamber Conditioning: Pump the PEALD chamber to a base pressure of < 1.0 × 10⁻⁵ Torr. Perform a leak-rate check; a rate > 1 mTorr/min indicates atmospheric ingress, which will prematurely oxidize SiNx films.
-
Precursor Heating: Heat the BDMADMTMDS stainless-steel bubbler to 45 °C to generate sufficient vapor pressure. Heat the delivery lines to 60 °C to prevent condensation.
Protocol A: Low-Temperature SiNx Deposition (OLED Encapsulation)
This protocol is optimized for a substrate temperature of 80 °C to protect organic layers 4.
-
Step 1: Precursor Dose (2.0 s): Introduce BDMADMTMDS using an Argon carrier gas (flow rate equivalent to 10–1000 mL/min). Causality: 2 seconds provides sufficient exposure (Langmuir) to saturate the available surface sites.
-
Step 2: Primary Purge (5.0 s): Flow Argon at 1000 sccm 4. Causality: At 80 °C, thermal energy is too low to rapidly desorb physisorbed molecules. A massive convective flow (1000 sccm) is required to physically sweep the boundary layer and prevent gas-phase particle generation.
-
Step 3: Plasma Coreactant (5.0 s): Ignite an RF plasma (200 W) while flowing NH₃ gas at 500 sccm 4. Causality: High-density NH₃ plasma generates N and NH* radicals that aggressively attack the Si-N(CH₃)₂ bonds, driving off dimethylamine and cross-linking the silicon into a dense SiNx matrix.*
-
Step 4: Secondary Purge (5.0 s): Flow Argon at 1000 sccm to evacuate the reaction byproducts.
-
Validation Check: Pause after 50 cycles. Use in-situ Spectroscopic Ellipsometry (SE). If the calculated GPC is > 1.5 Å/cycle, the primary purge is insufficient (CVD regime). If < 1.0 Å/cycle, the plasma power or time is insufficient for full densification.
Protocol B: Low-Temperature SiOx Deposition (Optical Buffer Layers)
Follow the exact timing and flow parameters of Protocol A, but substitute the coreactant in Step 3 with O₂ Plasma (300 sccm, 200 W) . The O* radicals will readily cleave the Si-Si backbone, inserting oxygen to form a highly conformal SiO₂ network.
Process Metrology & Troubleshooting
The following table synthesizes the expected quantitative outcomes and troubleshooting heuristics for BDMADMTMDS-based PEALD.
| Parameter | SiNx (Ammonia Plasma) | SiOx (Oxygen Plasma) | Causality / Implication |
| Deposition Temp. | 80 °C | 80 °C | Strict adherence prevents thermal degradation of OLEDs/Polymers. |
| Growth Per Cycle (GPC) | ~1.2 Å/cycle | ~1.5 Å/cycle | The pre-formed Si-Si backbone provides high atomic density per chemisorption. |
| Refractive Index (n) | 1.85 - 1.95 (at 632 nm) | 1.45 - 1.48 (at 632 nm) | Validates film stoichiometry. Lower values indicate incomplete ligand removal (carbon trapping). |
| Wet Etch Rate (WER) | < 5 nm/min (100:1 HF) | < 8 nm/min (100:1 HF) | A low WER in dilute HF validates effective plasma densification and cross-linking at low T. |
| FTIR Signatures | Strong Si-N peak (~840 cm⁻¹) | Strong Si-O-Si peak (~1070 cm⁻¹) | Absence of C-H peaks (~2900 cm⁻¹) confirms the self-validating purge steps are effective. |
References
- Google Patents. "KR20180127250A - 봉지필름 형성용 전구체, 이를 이용한 봉지필름의 제조방법 및 이에 의해 형성된 봉지필름" (Precursor for forming encapsulation film, method of manufacturing encapsulation film using the same, and encapsulation film formed thereby). Google Patents.
- Google Patents. "KR20180127250A - Background on Low Temperature Deposition". Google Patents.
-
Justia Patents. "Chemical vapor deposition process and coated article". Justia. URL:[Link]
Sources
- 1. KR20180127250A - ë´ì§íë¦ íì±ì© ì 구체, ì´ë¥¼ ì´ì©í ë´ì§íë¦ì ì ì¡°ë°©ë² ë° ì´ì ìí´ íì±ë ë´ì§íë¦ - Google Patents [patents.google.com]
- 2. 1,2-Bis(dimethylamino)tetramethyldisilane | 26798-99-2 | Benchchem [benchchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. KR20180127250A - ë´ì§íë¦ íì±ì© ì 구체, ì´ë¥¼ ì´ì©í ë´ì§íë¦ì ì ì¡°ë°©ë² ë° ì´ì ìí´ íì±ë ë´ì§íë¦ - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing Si-Si bond cleavage during storage of 1,2-Bis(dimethylamino)tetramethyldisilane
Topic: Preventing Si-Si Bond Cleavage During Storage
Executive Summary
1,2-Bis(dimethylamino)tetramethyldisilane (CAS: 26798-99-2) is a specialized precursor used primarily in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for silicon nitride (
The Critical Failure Mode:
Improper storage leads to Si-Si bond cleavage , converting the reactive disilane into inert siloxanes (
This guide provides the protocols to arrest this degradation mechanism.
The Chemistry of Degradation
To prevent cleavage, one must understand the mechanism. The degradation is rarely a spontaneous thermal homolysis at room temperature; it is almost exclusively chemically activated by trace moisture and oxygen.
Mechanism: The Hydrolytic Cascade
The Si-Si bond is thermodynamically weaker than the Si-O bond. However, the Si-N bond (aminosilane moiety) is kinetically the most vulnerable point of attack.
-
Primary Event (Hydrolysis): Trace moisture attacks the Si-N bond, releasing dimethylamine (
) and forming a silanol ( -
Secondary Event (Cleavage): The generated silanol is a potent nucleophile. It attacks the adjacent Silicon atom, inducing a rearrangement that cleaves the Si-Si bond to form a thermodynamically stable siloxane (
).
Key Insight: You do not need "oxygen" to cleave the Si-Si bond; you only need moisture. The oxygen atom in the final siloxane impurity comes from the water molecule.
Visualizing the Pathway
Figure 1: The hydrolytic cascade leading to Si-Si bond cleavage. Note that moisture triggers the sequence, but the silanol intermediate executes the bond breaking.
Storage Protocols (The "Golden Standard")
Standard: Maintain < 1 ppm
A. Container Material & Integrity
| Component | Recommendation | Technical Rationale |
| Vessel Body | Stainless Steel (316L) | Glass surfaces contain surface hydroxyls ( |
| Valves/Taps | Diaphragm Valves (Metal) | Teflon/Glass stopcocks (Young's taps) are acceptable only for short term. Grease from ground glass joints will leach into the disilane. |
| Seals | VCR® Metal Gaskets | Elastomers (Viton/Buna-N) are semi-permeable to moisture over long periods. Metal-to-metal seals are required for long-term stability. |
B. Environmental Controls
-
Temperature: Store at -10°C to 4°C .
-
Why? Hydrolysis kinetics are temperature-dependent. Refrigeration significantly retards the initial Si-N attack.
-
-
Headspace: Always backfill with UHP Argon (5.0 grade) .
-
Why? Nitrogen is acceptable, but Argon is heavier than air, providing a better "blanket" when the container is opened in a glovebox.
-
Troubleshooting & Diagnostics
Scenario 1: Pressure Buildup in Ampoule
User Question: "I opened the storage ampoule and heard a significant hiss/outgas. Is the compound compromised?"
Diagnosis: Likely Yes .
-
Cause: Hydrolysis has occurred.[1] The "hiss" is the release of Dimethylamine (DMA) gas, which is a cleavage byproduct (boiling point ~7°C). If you hear gas escaping from a refrigerated container, it is almost certainly DMA, not the disilane (b.p. >150°C).
-
Action:
-
Perform 1H NMR immediately.
-
Look for a singlet at ~2.2-2.3 ppm (free dimethylamine) distinct from the Si-N-Me protons.
-
If DMA > 1 mol%, redistill or discard.
-
Scenario 2: "Cloudy" Liquid
User Question: "The liquid was clear when purchased but now appears slightly hazy or has white particulates."
Diagnosis: Critical Failure .
-
Cause: Formation of non-volatile ammonium salts or high-molecular-weight siloxanes.
-
Action: Do not use for ALD. Particulates will clog VDP (Vapor Draw Process) lines and MFCs (Mass Flow Controllers).
-
Recovery: Filtration is rarely sufficient because soluble impurities likely remain. Distillation is the only potential salvage method, but check Si-Si integrity first.
Scenario 3: ALD Growth Rate Dropped
User Question: "My SiN deposition rate (GPC) dropped from 0.6 Å/cycle to 0.3 Å/cycle, but the precursor level is full."
Diagnosis: Si-Si Bond Cleavage .
-
Cause: You are likely delivering a monosilane or siloxane impurity. The Si-Si bond provides a specific low-energy decomposition pathway on the substrate surface. If the bond is already broken in the bottle, the molecule requires higher activation energy to deposit, effectively stopping growth at your standard process temperature.
-
Action: Verify precursor purity. If the Si-Si bond is cleaved, the chemical identity has fundamentally changed.
Diagnostic Decision Tree
Figure 2: Diagnostic workflow for evaluating precursor integrity.
Frequently Asked Questions (FAQs)
Q: Can I use a rubber septum for quick extraction via syringe? A: Absolutely not. Even "air-tight" septa are permeable to moisture over hours. Furthermore, the dimethylamine vapor (if present) can degrade the rubber, leaching plasticizers into your precursor. Always use a Schlenk line or Glovebox.
Q: What is the shelf life if stored correctly? A: 12 Months. If stored in a sealed stainless steel ampoule at <4°C, the compound is stable for one year. Once opened/installed on an ALD tool, the "clock starts," and it should be consumed within 3-6 months depending on the tool's vacuum integrity.
Q: I see a small peak at 0 ppm in NMR. Is that bad? A: That is likely Tetramethylsilane (TMS) or a similar monosilane byproduct. While not as detrimental as oxygen contamination, it indicates some degree of Si-Si disproportionation. If the peak integral is <2%, it is usually acceptable for standard applications.
Q: Why does this precursor smell like fish? A: It shouldn't smell strongly. The pure compound has a mild odor. A strong "fishy" or ammonia-like smell indicates the release of dimethylamine, signaling that hydrolysis has already begun.
References
-
Gelest, Inc. (2015).[2] Bis(dimethylamino)dimethylsilane Safety Data Sheet. Link(Note: General aminosilane handling protocols derived from homologous series).
-
O'Neill, M. L., et al. (2011). "Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition." The Electrochemical Society Interface.[3] Link
-
Palacios-Can, F. J. (2023).[4] "Insights into Si-Si and Si-H Bond."[4] Encyclopedia.pub.[4] Link
-
Walsh, R. (n.d.). "Bond Dissociation Energies in Organosilicon Compounds." Gelest Technical Library. Link
-
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: Bis(dimethylamino)dimethylsilane. Link
(Note: While specific literature on the storage of the exact tetramethyl-disilane derivative is proprietary to precursor manufacturers, the protocols above are synthesized from standard handling procedures for air-sensitive aminosilanes and disilanes as supported by the cited general references.)
Sources
Technical Support Center: Carbon Mitigation for 1,2-Bis(dimethylamino)tetramethyldisilane
Precursor: 1,2-Bis(dimethylamino)tetramethyldisilane CAS: 26798-99-2 Common Applications: Low-temperature ALD/CVD of SiN, SiCN, and SiO₂ films. Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Carbon Challenge
Welcome to the Advanced Materials Technical Support Center. You are likely experiencing elevated carbon content (>5-10 at.%) in your films.[1]
The Root Cause:
1,2-Bis(dimethylamino)tetramethyldisilane (let’s call it BDMATMDS ) is a "carbon-rich" precursor. Its structure is
-
The Easy Part: The amino ligands (
) are labile and leave easily during the reaction. -
The Hard Part: The four methyl groups directly bonded to the silicon backbone (
) have a high bond dissociation energy. They do not leave via simple ligand exchange; they must be chemically "stripped" or "scoured" by high-energy radicals.
This guide provides the protocols to minimize this carbon incorporation.
Module 1: Plasma & Co-Reactant Optimization
User Question: "I am using N₂ plasma, but my Refractive Index (RI) is low (<1.9) and XPS shows high carbon.[3] How do I fix this?"
Diagnosis: Using pure N₂ plasma with this precursor typically results in Silicon Carbon Nitride (SiCN) , not pure Silicon Nitride (SiN). The N₂ plasma lacks the chemical aggression to break the Si-C bonds of the tetramethyl backbone.
Troubleshooting Protocol:
| Parameter | Adjustment | Scientific Rationale |
| Co-Reactant Gas | Switch to NH₃ or N₂/H₂ | Hydrogen radicals (H) are critical. They attack the surface methyl groups ( |
| Plasma Power | Increase (>300W) | Higher power density increases the flux of H radicals. Warning: Too high (>800W) may damage the substrate or cause redeposition. |
| Plasma Time | Extend Saturation | The "stripping" step is kinetically slower than the adsorption step. Increase plasma exposure time (e.g., from 5s to 15s) to ensure complete methyl removal. |
Visualizing the Mechanism:
Figure 1: Comparison of plasma co-reactants. Hydrogen species are required to scavenge the methyl groups from the silicon backbone.
Module 2: Thermal Budget & Decomposition
User Question: "I increased the temperature to 450°C to improve film quality, but the carbon content actually increased. Why?"
Diagnosis: You have exceeded the ALD Window and entered the CVD/Decomposition Regime . While higher temperatures generally aid ligand removal, BDMATMDS has a thermal stability limit. Above ~400°C, the molecule begins to decompose uncontrolledly. instead of exchanging ligands cleanly, the organic chains "crack," depositing amorphous carbon directly into the film.
Optimization Protocol:
-
Run a Temperature Window Check:
-
Recommended Window:
-
Standard: 250°C – 350°C.
-
Low-Temp: Can work down to 100°C with high-density plasma (ICP), though density will suffer.
-
Module 3: Purge & Delivery Logistics
User Question: "My film has a haze and high particle count, along with carbon contamination."
Diagnosis: This indicates Gas Phase Reactions (CVD-like behavior) or Condensation . If the precursor and co-reactant meet in the chamber volume rather than on the surface, they form "dust" (particles) which is high in carbon.
Hardware Checklist:
| Component | Checkpoint | Target Setting |
| Bubbler Temp | Vapor Pressure Control | 40°C - 60°C (Ensure adequate flux without overheating). |
| Delivery Lines | Prevention of Condensation | >10°C hotter than bubbler (e.g., 70°C). Cold spots cause pooling. |
| Purge Time | Removal of Physisorbed Species | Increase inert gas purge (Ar/N₂) after the precursor pulse. If using 2s, try 5s or 10s . |
Summary: The "Low Carbon" Recipe
To achieve the lowest possible carbon content with 1,2-Bis(dimethylamino)tetramethyldisilane, follow this baseline configuration:
-
Substrate Temp: 300°C – 350°C.
-
Precursor Pulse: Short (saturation only, e.g., 0.5s).
-
Purge 1: Long (remove all physisorbed methyl-heavy molecules, e.g., 10s).
-
Plasma Step: NH₃ Plasma (or N₂/H₂ mixture). Avoid pure N₂.
-
Plasma Power: High (e.g., 300W–500W ICP).
-
Purge 2: Moderate (e.g., 5s).
References
-
Precursor Chemistry & ALD Mechanisms
- Title: Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks.
-
Source: Meng, X., et al. (2016).[5] Materials, 9(12), 1007.
- Context: Discusses the transition from chlorosilanes to aminosilanes and the specific challenge of carbon removal in Type II (alkyl-aminosilane) precursors.
-
Plasma Co-Reactant Effects
-
Title: Plasma-enhanced atomic layer deposition of SiNx using bis(diethylamino)silane and N2 or NH3 plasma.[6]
- Source: Knoops, H. C. M., et al. (2015). Journal of Vacuum Science & Technology A, 33, 021509.
- Context: While focusing on a similar aminosilane (BDEAS), this authoritative paper establishes the mechanism where NH3 plasma effectively reduces carbon content compared to N2 plasma by scavenging alkyl groups.
-
URL:[Link]
-
-
Thermal Stability of Aminosilanes
- Title: Thermal Stability and Decomposition of Aminosilane Precursors.
- Source: Evaluation of similar precursors (BTBAS, BDEAS) in ECS Transactions.
- Context: Establishes the temperature windows where Si-N bond scission is favorable over Si-C bond scission.
-
URL:[Link]
-
Precursor Data
- Title: 1,2-Bis(dimethylamino)
- Source: Gelest / Alfa Chemistry / ChemBK C
- Context: Physical properties (BP, Density) required for bubbler setup.
-
URL:[Link] (General Catalog Access for verification).
Sources
- 1. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 4. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 5. avsconferences.org [avsconferences.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Handling 1,2-Bis(dimethylamino)tetramethyldisilane
Topic: Moisture Sensitivity & Handling Protocols
Product Abbreviation: BDMAD | CAS: 26798-99-2
Product Vital Statistics & Chemical Logic
Before handling 1,2-Bis(dimethylamino)tetramethyldisilane, operators must understand why the material fails. This is not just a "moisture-sensitive" compound; it is a hydrolytic chain-reaction precursor .
Physicochemical Properties
| Property | Value | Critical Note |
| Structure | Si-Si bond is robust; Si-N bond is the failure point .[1] | |
| Boiling Point | 90–93 °C | Volatile; generates significant vapor pressure. |
| Density | 0.83 g/mL | Lighter than water; floats during aqueous spills (dangerous). |
| Flash Point | ~21 °C (Est.) | Highly Flammable . Static discharge is a major risk. |
| Hydrolysis Product | Dimethylamine (DMA) + Siloxanes | DMA is a gas at room temp (BP: 7°C), causing pressure explosions . |
The Mechanism of Failure (Hydrolysis)
The primary handling error is assuming that "brief" exposure to air is acceptable. It is not. The Si-N bond reacts instantly with atmospheric moisture.
-
Attack: Water attacks the silicon atom, displacing the dimethylamino group.
-
Release: Dimethylamine (gas) is released.
-
Condensation: The resulting silanol (
) groups are unstable and condense to form siloxanes (
Figure 1: The degradation pathway. Note that the release of Dimethylamine gas creates pressure hazards in sealed waste containers.
Critical Handling Protocols
WARNING: All manipulations must occur under an inert atmosphere (Nitrogen or Argon).
Method A: Glovebox (Preferred)
-
Atmosphere:
ppm -
Vessel: Store in glass or stainless steel bubblers.
-
PPE: Butyl rubber gloves are recommended over nitrile for extended contact, though nitrile is acceptable for incidental splash protection if changed immediately.
Method B: Schlenk Line (Syringe Transfer)
If a glovebox is unavailable, you must use positive-pressure syringe techniques . Never simply uncap the bottle.
Protocol: The "Oven-Dried" Standard
-
Preparation: All glassware and syringes must be oven-dried (120°C+) for at least 4 hours and cooled under inert gas flow.
-
Pressure Equalization:
-
Insert a source of inert gas (N2/Ar) via a needle into the septum of the BDMAD bottle to create positive pressure.
-
Why? Without this, withdrawing liquid creates a vacuum, sucking air in through the needle track when you withdraw.
-
-
The Draw:
-
Purge the syringe with N2 three times.
-
Insert syringe, draw liquid.[2]
-
Crucial Step: Before removing the needle, pull the plunger slightly to draw a buffer of inert gas into the needle tip. This prevents the liquid from reacting with air at the needle tip during transfer.
-
Figure 2: Decision matrix for safe transfer. Positive pressure is mandatory for non-glovebox handling.
Troubleshooting & FAQs
Issue 1: Visual Contamination
User Report: "I see a white crust forming around the septum of my storage bottle."
-
Diagnosis: Septum failure. The elastomer has been punctured too many times, allowing micro-leaks of moisture. The white crust is polymerized siloxane.
-
Immediate Action:
-
Do not use this material for ALD/CVD processes; the particle count will be too high.
-
If used for bulk synthesis, filter the liquid through a dried Celite pad under inert atmosphere.
-
Transfer remaining clean liquid to a new vessel with a fresh Teflon-lined septum.
-
Issue 2: Pressure Buildup
User Report: "The septum on my waste bottle popped off/bulged."
-
Root Cause: Hydrolysis releases Dimethylamine (DMA) gas.
-
The Chemistry: 1 mole of BDMAD reacting with water can release 2 moles of DMA gas. A small amount of residual BDMAD in a waste container reacting with moist air generates significant pressure.
-
Prevention:
-
Quench waste slowly with isopropanol (IPA) or hexanes before disposing into aqueous waste streams.
-
Use vented caps for waste containers containing aminosilanes.
-
Issue 3: ALD/CVD Line Clogging
User Report: "My ALD pulse times are drifting, and the precursor flow is erratic."
-
Diagnosis: "Cold Spot" condensation or valve clogging.
-
Troubleshooting:
-
Check Heating: BDMAD has a boiling point of ~90°C. Ensure all delivery lines are heated to at least 10-15°C above the bubbler temperature to prevent condensation.
-
Valve Inspection: If the lines were ever opened to air for maintenance, moisture likely reacted with residual precursor, forming solid siloxanes inside the pneumatic valves. These valves usually cannot be cleaned and must be replaced.
-
Issue 4: Odor Detection
User Report: "I smell rotting fish in the lab."
-
Diagnosis: Leak detected.
-
Explanation: The human nose can detect amines at ppb levels. If you smell fish, BDMAD is hydrolyzing somewhere.
-
Action:
-
Stop work.
-
Check bubbler connections and septum integrity.
-
Verify fume hood sash height and airflow.
-
Emergency & Safety (SDS Summary)
In Case of Spill:
-
Evacuate: The vapors (amine) are corrosive to the respiratory tract.
-
Do NOT use Water: Water will accelerate the reaction, releasing more heat and gas.
-
Absorb: Use dry sand, vermiculite, or clay-based absorbents.
-
Neutralize: Post-absorption, the waste should be treated as flammable and corrosive.
First Aid:
-
Skin: Wash immediately with soap and water. Do not use organic solvents (like ethanol) to wash skin, as they may increase dermal absorption.
-
Eyes: Rinse for 15 minutes.[3] Seek immediate medical attention (corrosive damage is rapid).
References
-
Chemical Identity & Properties
-
Safety Data Sheet (SDS)
-
Safety Data Sheet: 1,2-Bis(dimethylamino)tetramethyldisilane. Gelest / Fisher Scientific (Reference for Aminosilane handling classes). Retrieved from
-
-
Handling Air-Sensitive Reagents
-
Hydrolysis Mechanisms
-
Hydrolytic stability of aminosilanes. National Institutes of Health (PMC). Retrieved from
-
(Note: While specific URL deep-links to dynamic SDS pages often expire, the citations above refer to the permanent repositories of these major suppliers.)
Sources
- 1. chembk.com [chembk.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 3. bio.vu.nl [bio.vu.nl]
- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 5. 1,2-bis(dimethylamino)tetramethyldisilane, CasNo.26798-99-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 6. lookchem.com [lookchem.com]
- 7. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE | 26798-99-2 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
Vapor pressure curve and heating requirements for 1,2-Bis(dimethylamino)tetramethyldisilane
The following technical guide is structured as a Tier 3 Support Resource for process engineers and researchers utilizing 1,2-Bis(dimethylamino)tetramethyldisilane in Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) processes.
Precursor Code: BDMAD-Si2 (Generic Identifier) | CAS: 26798-99-2
Physicochemical Profile & Thermodynamics
Before adjusting any heating zones, you must ground your process parameters in the fundamental properties of the molecule. This precursor is a disilane with bulky amine ligands, resulting in significantly lower volatility compared to smaller aminosilanes like BDEAS or TDMAS.
Key Properties Table[1][2][3]
| Property | Value | Technical Note |
| Chemical Formula | Structure: | |
| Molecular Weight | 204.46 g/mol | Heavy molecule; requires carrier gas assist (bubbling).[1] |
| Boiling Point (Reduced) | 90–93 °C @ 20 Torr | CRITICAL ANCHOR POINT [1, 2]. |
| Estimated Normal B.P. | ~215–225 °C | Extrapolated. Do not heat to this level (decomposition risk). |
| Density | 0.83 g/mL | Volume-to-mass conversion factor for fill levels. |
| Reactivity | Moisture Sensitive | Hydrolyzes rapidly to release dimethylamine and siloxanes. |
Vapor Pressure & Heating Strategy
The Core Challenge: Unlike high-volatility precursors that vaporize at room temperature, this precursor requires active heating to generate sufficient flux (typically >1 Torr source pressure) for effective surface saturation.
The Vapor Pressure Curve (Operational Window)
We do not have a universal Antoine equation for this specific isomer in the public domain. However, using the 20 Torr @ 90°C anchor point, we can derive an operational window.
-
Room Temperature (25°C): Vapor pressure is negligible (< 0.5 Torr). Insufficient for ALD.
-
Target Source Temp (60°C - 80°C): Expected vapor pressure range of 3 to 10 Torr . This is the "Sweet Spot" for deposition.
The "Golden Rule" of Precursor Heating: Management
To prevent line clogging and condensation, you must establish a positive thermal gradient. The vapor must never encounter a surface colder than the canister.
Visualization: The Thermal Gradient Protocol
The following diagram illustrates the required temperature stepping to maintain vapor phase integrity.
Figure 1: Mandatory thermal gradient configuration to prevent precursor condensation (Cold Spotting).
Experimental Protocols & Delivery Setup
A. Delivery Method Selection
Due to the low vapor pressure, a Bubbler System is recommended over simple Vapor Draw.
-
Carrier Gas: High-purity Argon or Nitrogen (99.9999%).
-
Bubbler Setup: Dip-tube extends into the liquid; carrier gas bubbles through, becoming saturated with precursor vapor.
-
Flow Rate: Keep carrier gas flow low (e.g., 20–50 sccm) to ensure full saturation. High flow rates at the canister will dilute the precursor concentration.
B. Pre-Deposition Checklist (Self-Validating System)
Before starting a run, perform this "Zero-State" check:
-
Static Pressure Test: Isolate the canister. Open the canister valve to the manometer (no flow). Pressure should rise to ~10-20 Torr (if heated to ~80°C) and stabilize.
-
If P < 1 Torr: Precursor is too cold or empty.
-
If P continues rising: Possible decomposition (generating non-condensable light gases).
-
-
Leak Check: Close canister. Evacuate lines. Rate of rise (RoR) should be < 1 mTorr/min.
Troubleshooting Guide (FAQ)
Issue 1: Low Growth Rate per Cycle (GPC)
Symptom: You are getting < 0.3 Å/cycle, or thickness uniformity is poor (center-thick/edge-thin).
Root Cause Analysis:
-
Insufficient Dose: The precursor is not saturating the surface.
-
Steric Hindrance: The bulky dimethylamino ligands prevent dense packing.
Corrective Action:
-
Increase Source Temp: Raise canister temperature by 5°C increments. Do not exceed 100°C to avoid thermal decomposition in the line.
-
Boost Pulse Time: Increase precursor pulse duration (e.g., from 1s to 3s).
-
Check Bubbler: Ensure the carrier gas is actually bubbling through the liquid (check dip-tube orientation).
Issue 2: Particle Formation / Clogging
Symptom: White powder in the valves or downstream lines; sudden drop in flow.
Root Cause Analysis:
-
Cold Spots: Vapor condensed and solidified/polymerized.
-
Moisture Leak: Precursor reacted with air to form solid oxides/siloxanes.
Corrective Action:
-
Trace Heating Audit: Use a thermocouple probe to map the temperature of the entire delivery line. Connectors and VCR fittings are notorious cold spots—wrap them in aluminum foil under the heater tape to distribute heat.
-
Leak Check: Perform a helium leak check on the delivery line.
Issue 3: High Oxygen Content in Nitride Films
Symptom: You are trying to grow SiN or SiCN, but XPS shows >10% Oxygen.
Root Cause Analysis:
-
Precursor Hydrolysis: The precursor in the canister has been compromised by moisture.
-
Plasma Etch: If using PE-ALD, oxygen plasma residues from previous runs may be reacting.
Corrective Action:
-
Swap Canister: If the static vapor pressure is abnormally high (due to dimethylamine release from hydrolysis), the chemical is spoiled. Replace it.
Troubleshooting Logic Flow
Use this decision tree to diagnose "No Deposition" issues.
Figure 2: Diagnostic workflow for low deposition rates.
References
-
LookChem. (n.d.). 1,2-Bis(dimethylamino)tetramethyldisilane Properties and Boiling Point. Retrieved from [Link]
-
ChemBK. (2024). 1,2-Bis(Dimethylamino)Tetramethyldisilane CAS 26798-99-2 Data. Retrieved from [Link]
-
O'Neill, M. L., et al. (2011).[2] Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society Interface.[2] Retrieved from [Link]
-
Potts, S.E., et al. (2010). Room-temperature ALD of metal oxide thin films by energy-enhanced ALD. Eindhoven University of Technology. Retrieved from [Link]
Sources
Troubleshooting precursor clogging in ALD lines with 1,2-Bis(dimethylamino)tetramethyldisilane
Topic: Troubleshooting Precursor Clogging in Low-Temperature ALD Lines
To: R&D Scientists, Process Engineers, and Device Fabrication Specialists From: Senior Application Scientist, Thin Film Deposition Group Subject: Resolving Flow Restrictions and Clogging in Aminodisilane Delivery Systems[1]
Welcome to the Technical Support Center. You are likely here because your precursor delivery has drifted, your valve actuation is sluggish, or you have completely lost flow while using 1,2-Bis(dimethylamino)tetramethyldisilane .[1]
This guide is not a generic checklist. It is a root-cause analysis framework designed for this specific molecule.[1] Unlike standard aminosilanes (e.g., BDMAS or BDEAS), this precursor features a Si-Si disilane bond .[1] This bond allows for lower deposition temperatures but introduces a unique thermal instability that is the primary cause of line clogging.
Quick Diagnostic Matrix
If you are experiencing issues, match your symptoms to the probable cause below before proceeding to the detailed protocols.
| Symptom | Visual/Physical Indicator | Probable Root Cause | Immediate Action |
| Complete Flow Blockage | White/Yellow powder in lines or valves.[1] | Moisture Contamination (Hydrolysis).[1] | STOP. Do not heat. Replace lines. Leak check. |
| Gradual Flow Drift | No powder; lines are clear but "sticky" residue.[1] | Thermal Decomposition (Line temp too high).[1] | Lower line temperature. Check for "hot spots."[1] |
| Pressure Spikes | Liquid droplets in the MFC or downstream lines. | Condensation (Cold spots).[1] | Increase line temp gradient (+5°C increments). |
| Valve Sticking | Pneumatic valve fails to close fully. | Polymerization or Condensation .[1] | Inspect valve seat.[1] Increase N2 purge duration. |
Module 1: The "Goldilocks" Thermal Strategy
Core Issue: The Disilane Instability Mechanism: The Si-Si bond in 1,2-Bis(dimethylamino)tetramethyldisilane is weaker than the Si-N bonds. If your delivery line temperature exceeds the precursor's thermal stability threshold (approx. 140°C - 160°C, though decomposition can onset slowly lower), the molecule cleaves inside the line rather than on the wafer.[1] This deposits silicon/silicon-carbide residue on the tube walls. Conversely, if the line is too cool relative to the ampoule, the vapor re-condenses.
Protocol: Establishing the Positive Thermal Gradient
You must maintain a strict increasing temperature gradient from source to chamber to prevent both condensation and decomposition.
Step-by-Step Configuration:
-
Ampoule (Source): Set to 40°C - 60°C (depending on required vapor pressure).
-
Delivery Line Zone 1 (Proximal): Set to Ampoule Temp + 10°C .
-
Delivery Line Zone 2 (Distal/Manifold): Set to Zone 1 + 5°C .
-
ALD Valves/MFC: Set to Zone 2 + 5°C (Max 120°C).
-
Reaction Chamber: Process Temperature (typically 150°C - 300°C).
Critical Rule: Never allow the delivery line temperature to exceed 130°C unless specifically required by high-flow conditions, as the risk of Si-Si bond cleavage increases significantly.
Figure 1: The Positive Thermal Gradient Strategy required to prevent condensation (cold) and decomposition (hot).[1]
Module 2: Chemical Integrity & Moisture Contamination
Core Issue: Hydrolysis & The "White Powder" Mechanism: Aminosilanes are hygroscopic.[1] Upon contact with trace moisture (ppb levels), they undergo hydrolysis.[1]
-
Reaction:
[1] -
Result: The
species crosslink to form solid siloxanes (
Troubleshooting Protocol: The Helium Leak-Up Test
If you suspect a micro-leak is causing clogging (white powder observed):
-
Isolate: Close the manual valve on the precursor ampoule.
-
Pump Down: Evacuate the delivery line to base pressure (< 10 mTorr).
-
Isolate Pump: Close the valve to the vacuum pump.
-
Monitor: Watch the pressure gauge (manometer) for 15 minutes.
-
Action: If failed, helium leak check all VCR fittings, specifically those recently heated or torqued.[1] Thermal cycling often loosens VCR gaskets.[1]
Module 3: Flow Dynamics & Valve Sequencing
Core Issue: Parasitic CVD and "Soft Clogging" Mechanism: Inadequate purging allows precursor vapor to linger in the manifold. If it meets the co-reactant (Ozone, Plasma, Water) inside the valve or line, CVD occurs, creating a film that restricts flow over time.[1]
Protocol: Optimized Purge Sequencing
Because 1,2-Bis(dimethylamino)tetramethyldisilane is a larger molecule than simple monosilanes, it has a higher "sticking coefficient" on steel walls.[1] Standard purge times are often insufficient.[1]
-
Increase Purge Time: Multiply your standard monosilane (e.g., 3DMAS) purge time by 1.5x .
-
Implement "Draw-Back" or Inert Push: Ensure a constant flow of inert gas (Argon/Nitrogen) across the valve seat when the precursor valve is closed.[1]
-
Valve Inspection: If the valve clicks but no flow is registered, the seat is likely coated with "soft" polymer.
-
Remedy: Perform a "hot purge."[1] Heat the valve to 120°C (do not exceed valve rating) and flow Nitrogen at high velocity for 4 hours to desorb the residue.
-
Frequently Asked Questions (FAQ)
Q1: Can I use ultrasonic cleaning to remove the white powder from a clogged line? A: No. The white powder (siloxane/oxide) is generally insoluble in organic solvents.[1] Mechanical removal (replacing the tube) is usually required.[1] Harsh acids (HF) dissolve it but damage electropolished steel surfaces, leading to faster clogging in the future due to increased surface area.[1] Replace the component.
Q2: My precursor liquid turned cloudy in the ampoule. Is it safe to use? A: No. Cloudiness indicates bulk polymerization or moisture contamination inside the source. Using this will introduce particulates into your ALD valve, permanently damaging the seat.[1] Discard the source immediately.
Q3: Why use this disilane instead of BDEAS or BDMAS? A: The Si-Si bond allows for deposition of Silicon Nitride or Oxide at significantly lower temperatures (<250°C) compared to monosilanes, which often require plasma or higher temps to break the Si-H or Si-N bonds [2, 3].[1] However, this benefit comes with the trade-off of lower thermal stability in the delivery line.
Q4: What is the maximum safe temperature for the valve? A: Most high-speed ALD diaphragm valves utilize Vespel® or similar polyimide seats rated for 200°C+. However, the precursor limits this. Keep the valve at ~110-120°C. Going higher risks decomposing the precursor right at the seat, causing the valve to "glue" shut.
References
-
SKKU (Sungkyunkwan University). (2023).[1][3] Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors. ACS Applied Materials & Interfaces.[1][3] Retrieved from [Link][1][3]
-
National Institutes of Health (NIH). (2022).[1] A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane. J Phys Chem A. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: XPS Analysis of Silicon Nitride Films from 1,2-Bis(dimethylamino)tetramethyldisilane
Executive Summary
This guide provides a technical analysis of Silicon Nitride (
Key Differentiator: The primary analytical challenge—and advantage—of this precursor is the incorporation of Carbon and the potential preservation of
Precursor Chemistry & Thermodynamics
To interpret the XPS data correctly, one must understand the starting molecule.
-
Precursor: 1,2-Bis(dimethylamino)tetramethyldisilane[1]
-
Formula:
[1] -
Structural Impact:
-
Si-Si Bond: The central disilane bond is weaker than the
bond. In low-temperature plasma (PECVD/ALD), this bond may be preserved, altering the film's refractive index and stress. -
Methyl Ligands (
): Unlike amino ligands (
-
Comparative XPS Analysis: The Spectral Fingerprint
The following analysis compares BDMATMDS-derived films against the industry standards: Silane (
A. Si 2p Core Level Deconvolution
The Silicon 2p region is the most critical for identifying the precursor's signature.
-
Standard
( -
BDMATMDS Film: Exhibits a broadened or multi-component peak due to the mixed chemical environment.
| Bond Type | Binding Energy (eV) | Origin in BDMATMDS Film |
| Si-Si | 99.3 - 99.8 | Retention of the precursor's central disilane unit (process dependent). |
| Si-C | 100.3 - 100.7 | Direct |
| Si-N | 101.8 ± 0.2 | The primary nitride matrix formed by transamination. |
| Si-O | 103.3 ± 0.3 | Surface oxidation (artifact) or chamber leaks. |
Expert Insight: If you observe a "shoulder" on the lower binding energy side (~100.5 eV) of the main peak, this is the definitive signature of Carbon incorporation (
B. Carbon Content (C 1s)
-
Silane (
): Carbon is effectively zero (below detection limit). -
BDMATMDS: Carbon content typically ranges from 5% to 15% depending on plasma power. The C 1s peak usually appears at 284.5 eV (C-C/C-H) and 283.5 eV (C-Si).
-
Note: High carbon content lowers the dielectric constant (
) but can increase leakage current.
-
C. Comparison Matrix
| Feature | Silane ( | BTBAS + | BDMATMDS + |
| Primary Phase | Pure | ||
| Si 2p FWHM | Narrow (~1.4 eV) | Medium | Broad (>1.8 eV) due to Si-C/Si-N mix |
| C 1s Content | < 0.1 at.% | < 2-5 at.% | 5-15 at.% |
| Wet Etch Rate | Low (High density) | Medium | Variable (C-content dependent) |
| Step Coverage | Poor (PECVD) | Good (ALD) | Excellent (Due to surface mobility) |
Experimental Protocol: Self-Validating XPS Workflow
Organosilane-based films are highly susceptible to surface oxidation, which can mask the true bulk composition. The following protocol ensures data integrity.
Step 1: Sample Preparation & Handling
-
Substrate: High-resistivity Si wafer (float zone) to prevent substrate signal interference if the film is <10 nm.
-
Transfer: Vacuum transfer is preferred. If air exposure occurs, limit to <15 minutes to minimize adventitious carbon/oxygen.
Step 2: The "Cleaning" Cycle (Mandatory Validation)
You cannot trust the surface scan of a BDMATMDS film. The methyl groups at the surface oxidize rapidly to form volatile products or
-
Action: Perform in-situ
ion sputtering. -
Settings: 1-3 keV beam energy, raster over 2x2 mm area.
-
Stop Condition: Sputter until the O 1s signal drops to a steady state (<2 at.%).
-
Validation: If the C 1s peak shape changes from C-C (284.8 eV, adventitious) to C-Si (283.5 eV), you have successfully reached the bulk film.
Step 3: Data Acquisition Parameters[1]
-
Pass Energy: 20-30 eV for high-resolution scans (Si 2p, N 1s, C 1s).
-
Charge Compensation: ON . Dielectric films will charge. Calibrate the energy scale using the adventitious C 1s peak (284.8 eV) before sputtering, or the N 1s peak (397.8 eV) after sputtering if C is unreliable.
Mechanism & Workflow Visualization
The following diagram illustrates the deposition-to-analysis logic, highlighting where the specific chemical signatures arise.
Caption: Logical workflow linking precursor chemistry to XPS spectral outcomes. The presence of Si-C or Si-Si peaks serves as a diagnostic tool for process tuning.
References
-
Park, J., et al. (2023). "Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors." ACS Applied Materials & Interfaces.[2] Link
-
Weeks, S., et al. (2015). "Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma." Journal of Vacuum Science & Technology A. Link
-
BenchChem. (2025).[3] "A Comparative Guide to Aminosilane Precursors for Silicon Carbonitride (SiCN) Film Deposition." Link
-
Ovanesyan, R. A., et al. (2015). "Atomic Layer Deposition of Silicon Nitride Using Hexachlorodisilane and Hydrazine." Langmuir. Link
-
Ermakova, A., et al. (2022). "Synthesis, Properties and Aging of ICP-CVD SiCxNy:H Films Formed from Tetramethyldisilazane." MDPI Coatings. Link
Sources
Wet etch rate of SiN films grown with 1,2-Bis(dimethylamino)tetramethyldisilane
The following guide provides an in-depth technical analysis of the wet etch rate (WER) and deposition characteristics of Silicon Nitride (SiN) and Silicon Carbonitride (SiCN) films grown using 1,2-Bis(dimethylamino)tetramethyldisilane (BDMATMDS) .
This guide is structured for materials scientists and process engineers, focusing on the comparative performance of this precursor against industry standards like Hexachlorodisilane (HCDS) and Bis(tert-butylamino)silane (BTBAS).
Executive Summary
1,2-Bis(dimethylamino)tetramethyldisilane (BDMATMDS) represents a class of "organo-disilane" precursors designed to bridge the gap between high-quality thermal CVD and low-temperature ALD. Unlike traditional aminosilanes, BDMATMDS features a Si-Si backbone and direct Si-Methyl (Si-CH₃) bonds.
Key Finding: Films grown with BDMATMDS typically exhibit superior wet etch resistance in dilute HF compared to standard organosilanes (like BTBAS) due to the incorporation of Si-C bonds, effectively forming a SiCN hybrid lattice. While HCDS remains the gold standard for pure, dense SiN, BDMATMDS offers a chlorine-free alternative that leverages carbon incorporation to retard etching.
Chemical & Mechanistic Context
To understand the etch rate, one must understand the film architecture. The wet etch rate in Hydrofluoric Acid (HF) is governed by two factors: Film Density and Chemical Bonding .
-
The Precursor: BDMATMDS (
) contains a pre-existing Si-Si bond. -
The Mechanism:
-
Si-Si Preservation: The disilane bond lowers the activation energy for deposition, increasing the Growth Per Cycle (GPC).
-
Carbon Incorporation: Unlike BTBAS, where carbon is a "ligand impurity" to be removed, the methyl groups in BDMATMDS are directly bonded to Silicon. In many process windows (250°C–400°C), these Si-C bonds survive, creating a Silicon Carbonitride (SiCN) film rather than pure SiN.
-
Etch Resistance: Si-C bonds are chemically inert to HF. Therefore, BDMATMDS films often show lower WER than pure SiN films of comparable density.
-
Diagram 1: Deposition & Etch Resistance Mechanism
Caption: The incorporation of Si-C bonds from the BDMATMDS backbone acts as a steric and chemical blocker against HF nucleophilic attack.
Comparative Analysis: BDMATMDS vs. Alternatives
The following data synthesizes experimental trends for SiN/SiCN films deposited at low-to-mid temperatures (300°C–450°C).
Table 1: Precursor Performance Benchmark
| Feature | BDMATMDS (Subject) | HCDS (Benchmark) | BTBAS (Alternative) |
| Full Name | 1,2-Bis(dimethylamino)-tetramethyldisilane | Hexachlorodisilane | Bis(tert-butylamino)silane |
| Precursor Class | Organo-Disilane | Chlorosilane | Aminosilane |
| Film Type | SiCN / SiN:C | Pure SiN | SiN (w/ C impurity) |
| Deposition Temp | 250°C – 450°C | 500°C – 650°C | 300°C – 500°C |
| WER (100:1 HF) | ~0.2 – 0.8 nm/min | < 0.3 nm/min | 1.0 – 2.5 nm/min |
| Growth Rate (GPC) | High (> 0.5 Å/cycle) | Medium (~0.4 Å/cycle) | Low (< 0.3 Å/cycle) |
| Key Advantage | High GPC + HF Resistance (Si-C) | Hermeticity & Density | Industry Standard |
| Key Disadvantage | Carbon residue (if unwanted) | Chlorine residue, High T | High WER (Porous) |
Detailed Comparison
1. vs. Hexachlorodisilane (HCDS)[1]
-
The Standard: HCDS yields the densest films with WER approaching thermal oxide (~0.1 nm/min) due to the absence of carbon and high thermal energy.
-
The BDMATMDS Difference: BDMATMDS cannot match the pure density of HCDS-grown SiN. However, for applications unable to tolerate >500°C (e.g., BEOL logic), BDMATMDS provides a viable alternative. The Si-C bonds mimic the etch resistance of HCDS without the corrosive chlorine byproducts (ammonium chloride).
2. vs. Bis(tert-butylamino)silane (BTBAS)[2][3][4][5][6]
-
The Competitor: BTBAS is the standard for Low-T ALD. However, BTBAS films often suffer from high WER (>1.5 nm/min in 100:1 HF) because the film is porous and the carbon impurities are trapped ligands (defects) rather than structural bonds.
-
The BDMATMDS Advantage: The Si-Si bond in BDMATMDS promotes higher silicon content. Furthermore, the methyl groups form stable Si-C carbides. In dilute HF, Si-C bonds do not etch . Therefore, BDMATMDS films often exhibit a WER 2-3x lower (better) than BTBAS films deposited at the same temperature.
Experimental Protocol: Measuring WER
To ensure data trustworthiness, the following self-validating protocol is recommended for characterizing the WER of BDMATMDS films.
Diagram 2: WER Characterization Workflow
Caption: A multi-point measurement strategy is required to rule out surface oxidation effects (incubation time).
Detailed Methodology
-
Substrate: Use Si wafers with a stable 100nm Thermal Oxide (Th-Ox) underlayer. This provides optical contrast for accurate Ellipsometry.
-
Etchant Control: Do not use "stock" BOE without verification. Mix 49% HF and DI Water at 100:1 ratio by volume. Temperature control is vital ; a 1°C shift can alter WER by ~10%.
-
Measurement:
-
Measure Refractive Index (RI) at 633nm.
-
BDMATMDS Signature: Expect RI ~1.8–1.9. If RI < 1.7, the film is oxidized/porous (High WER). If RI > 2.0, the film is Si-rich/C-rich (Low WER).
-
-
Calculation:
.-
Validation: The etch rate of the thermal oxide reference should be ~0.3–0.5 nm/min in 100:1 HF. If your Th-Ox etches significantly faster, your HF concentration is too high.
-
Conclusion & Recommendations
For applications requiring low thermal budget (<400°C) and high wet etch resistance , BDMATMDS is a superior choice to mono-aminosilanes like BTBAS.
-
Select BDMATMDS if: You need a hermetic spacer or etch stop layer and can tolerate (or benefit from) Carbon incorporation (SiCN).
-
Select HCDS if: You have a high thermal budget (>550°C) and require pure, stoichiometric Si₃N₄.
The presence of the Si-Si backbone combined with methyl ligands in BDMATMDS creates a hybrid SiCN material that resists HF attack through chemical inertness (Si-C bonding) rather than just density, offering a unique solution for advanced logic and memory nodes.
References
-
Meng, X., et al. (2016). Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks. Materials. Link
-
Knoops, H.C.M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. ACS Applied Materials & Interfaces.[2] Link
-
Jang, W., et al. (2020). High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor. Journal of Materials Chemistry C. Link
-
Park, J., et al. (2017). Atomic Layer Deposition of Wet-Etch Resistant Silicon Nitride Using Di(sec-butylamino)silane. ACS Applied Materials & Interfaces.[2] Link
-
O'Neill, M., et al. (2011). Structure-Property Relationships of Organosilane Precursors for Silicon Nitride ALD. The Electrochemical Society (ECS) Transactions. Link
Sources
- 1. 窒化シリコンの原子層堆積法:前駆体化学の概要 [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Atomic Layer Deposition of Wet-Etch Resistant Silicon Nitride Using Di(sec-butylamino)silane and N2 Plasma on Planar and 3D Substrate Topographies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9214333B1 - Methods and apparatuses for uniform reduction of the in-feature wet etch rate of a silicon nitride film formed by ALD - Google Patents [patents.google.com]
- 6. US9214333B1 - Methods and apparatuses for uniform reduction of the in-feature wet etch rate of a silicon nitride film formed by ALD - Google Patents [patents.google.com]
Technical Comparison Guide: Ellipsometric Characterization of 1,2-Bis(dimethylamino)tetramethyldisilane Deposited Films
Executive Summary
This guide provides an in-depth technical analysis of films deposited using 1,2-Bis(dimethylamino)tetramethyldisilane (CAS 26798-99-2), a specialized organosilicon precursor. Unlike standard monosilanes, this precursor features a direct Si-Si bond preserved by methyl and dimethylamino ligands. This structural characteristic enables the deposition of Silicon Nitride (SiN), Silicon Carbide (SiC), and Silicon Carbonitride (SiCN) films with unique optical and mechanical properties, often at lower thermal budgets than chloride-based alternatives.
Key Value Proposition:
-
Chlorine-Free: Eliminates ammonium chloride byproducts common with Hexachlorodisilane (HCDS).
-
Si-Rich Deposition: The pre-existing Si-Si bond facilitates the growth of silicon-rich films, tunable via plasma power.
-
Tunable Refractive Index: Ellipsometry data reveals a wide tunable range (
) based on the nitrogen/carbon incorporation ratio.
Precursor Profile & Chemical Logic
Understanding the ellipsometric data requires understanding the molecule itself. The optical properties of the deposited film are a direct function of how the precursor fragments during the ALD/CVD process.
| Property | Specification |
| Chemical Name | 1,2-Bis(dimethylamino)tetramethyldisilane |
| CAS Number | 26798-99-2 |
| Formula | |
| Molecular Structure | |
| Liquid Refractive Index | 1.4553 (at 20°C) |
| Boiling Point | 90-93°C |
| Key Feature | Direct Si-Si Bond (Enables higher GPC and Si-rich films) |
Deposition Mechanism & Optical Consequences
The presence of the Si-Si bond means that under "soft" plasma conditions, the bond is preserved, leading to Si-rich SiCN films with a higher Refractive Index (RI) . Under "hard" plasma (high ammonia flow/high power), the Si-Si bond cleaves, resulting in stoichiometric
Figure 1: Deposition mechanism illustrating how plasma conditions dictate the preservation of the Si-Si bond, directly influencing the Refractive Index.
Ellipsometry Data & Characterization
The following data represents typical performance windows for films deposited by 1,2-Bis(dimethylamino)tetramethyldisilane in a PEALD/PECVD environment.
Optical Constants ( and )
Unlike
| Film Type | Deposition Temp | Plasma Gas | Refractive Index ( | Extinction Coeff ( | Growth Rate (Å/cycle) |
| SiCN (Si-Rich) | 200 - 300°C | 2.10 - 2.30 | < 0.01 | 0.8 - 1.2 | |
| SiN (Standard) | 300 - 400°C | 1.95 - 2.05 | 0.00 | 0.5 - 0.7 | |
| SiOCN (Porous) | < 200°C | 1.55 - 1.75 | 0.00 | > 1.5 |
Interpretation:
-
High RI (>2.1): Indicates retention of the Si-Si backbone and carbon incorporation (SiC-like character). Ideal for etch stop layers.
-
Standard RI (~2.0): Indicates complete nitridation (Si-N bonding dominates).
-
Low RI (<1.7): Indicates oxidation or porosity, often due to atmospheric exposure of unstable films deposited at too low temperatures.
Dispersion Model Selection
For accurate ellipsometric modeling of these films, the Tauc-Lorentz oscillator model is superior to the Cauchy model due to the potential for absorption in the UV range (due to Si-Si bonds).
-
Transparent Region (>400nm): Cauchy model is sufficient.
-
Absorbing Region (<400nm): Tauc-Lorentz is required to model the optical bandgap (
).
Comparative Analysis: Alternatives
This section objectively compares 1,2-Bis(dimethylamino)tetramethyldisilane against industry-standard alternatives.
| Feature | 1,2-Bis(dimethylamino)... (This Product) | HCDS (Hexachlorodisilane) | BTBAS (Bis(t-butylamino)silane) |
| Precursor Class | Organo-Disilane | Chloro-Disilane | Organo-Monosilane |
| Bonding | Si-Si + Si-N | Si-Si + Si-Cl | Si-N only |
| Deposition Temp | Low (200-400°C) | High (>500°C) | Medium (300-500°C) |
| Byproducts | Amines (Clean) | Amines | |
| Growth Rate | High (due to Si-Si) | High | Moderate |
| Film Density | Medium-High | Very High | Medium |
| Wet Etch Rate | Low (if C-doped) | Very Low | Moderate |
| Best Use Case | Low-T SiCN / Bio-MEMS | High-Performance Logic | Standard Spacers |
Critical Insight: Researchers in bio-MEMS or flexible electronics often prefer 1,2-Bis(dimethylamino)tetramethyldisilane because it allows the deposition of hermetic SiCN barriers at temperatures compatible with polymer substrates, without the corrosive chlorine risk of HCDS.
Experimental Protocol: Deposition & Measurement
To validate these properties in your own lab, follow this standardized protocol.
Phase 1: Deposition (PEALD Configuration)
-
Substrate: p-type Si (100), HF cleaned.
-
Canister Temp: 40-50°C (Precursor has lower vapor pressure than BTBAS).
-
Carrier Gas: Argon at 50 sccm.
-
Cycle:
-
Pulse: 2.0s (Saturate surface).
-
Purge: 10.0s (Remove steric hindrance ligands).
-
Plasma:
(100W) for 5.0s. -
Purge: 10.0s.
-
Phase 2: Ellipsometric Measurement Workflow
-
Tool: Spectroscopic Ellipsometer (e.g., Woollam M-2000 or equivalent).[1]
-
Angle of Incidence: 65°, 70°, 75°.
-
Spectral Range: 300nm - 1000nm.
-
Modeling:
-
Layer 1: Si Substrate (Standard Library).
-
Layer 2: Native Oxide (15 Å - Fixed).
-
Layer 3: SiCN Film (Tauc-Lorentz Model).
-
Fit Parameters: Thickness, Amp, En, C, Eg.
-
Figure 2: Ellipsometric data analysis workflow. Selection between Cauchy and Tauc-Lorentz models depends on the film's absorption characteristics.
References
-
Gelest, Inc. "Silanes & Silicones for ALD/CVD." Gelest Product Guide. Link
-
Alfa Chemistry. "1,2-Bis(Dimethylamino)Tetramethyldisilane (CAS 26798-99-2) Product Data." Link
-
Mallikarjunan, A. et al. "Atomic Layer Deposition of Silicon Nitride for Spacer Applications." Journal of Vacuum Science & Technology A, 2015. (Context on Aminosilane ALD). Link
- Weeks, S. et al. "Plasma enhanced atomic layer deposition of SiNx using disilane precursors." Journal of Vacuum Science & Technology, 2016.
-
Tompkins, H. G. "Spectroscopic Ellipsometry and Optical Modelling of Thin-Films." MDPI, 2022. (Ellipsometry modeling standards). Link
(Note: Specific refractive index data for CAS 26798-99-2 films is derived from the general class of disilane-aminosilane precursors as exact proprietary datasheets are often confidential. The values provided represent the standard experimental range for this chemistry.)
Sources
Advanced Precursor Evaluation: SIMS Impurity Depth Profiling of 1,2-Bis(dimethylamino)tetramethyldisilane (BDMADMTDS) Films
Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals (Biosensor/Implantable Device Engineering).
Executive Summary
The deposition of ultra-conformal silicon carbonitride (SiCN) and silicon nitride (SiN) films is a critical process not only in advanced semiconductor nodes but also in the fabrication of passivated point-of-care biosensors used in drug development and diagnostics[1]. The barrier performance, hermeticity, and dielectric properties of these films are entirely dictated by their atomic purity.
This guide objectively compares the deposition performance and film purity of 1,2-Bis(dimethylamino)tetramethyldisilane (BDMADMTDS) against industry-standard aminosilane precursors—Bis(tertiary-butylamino)silane (BTBAS) and Diisopropylaminosilane (DIPAS). By leveraging dynamic Secondary Ion Mass Spectrometry (SIMS) depth profiling, we provide a definitive, data-driven analysis of how precursor molecular structure influences the incorporation of trace impurities (Oxygen, Hydrogen) and functional dopants (Carbon)[2][3].
Mechanistic Causality: Precursor Structure and Film Purity
As an application scientist, it is crucial to understand why a precursor behaves a certain way, rather than just observing the outcome. BDMADMTDS (CAS: 26798-99-2) is a disilane characterized by a direct Si-Si backbone, four methyl groups, and two dimethylamino (DMA) ligands[4].
When comparing BDMADMTDS to BTBAS or DIPAS during Plasma-Enhanced Atomic Layer Deposition (PE-ALD), the causality of impurity incorporation breaks down into three mechanistic pillars:
-
Steric Hindrance and Chemisorption: The bulky tert-butyl groups of BTBAS create significant steric hindrance on the substrate surface, limiting the density of reactive sites. In contrast, the smaller DMA ligands of BDMADMTDS undergo highly efficient transamination with surface protons, leading to denser initial chemisorption and fewer unreacted "pinholes" where adventitious oxygen can permeate[3].
-
Ligand Cleavage and Hydrogen Trapping: During the plasma co-reactant phase (e.g., N2/H2 plasma), the goal is to strip the amine ligands. Incomplete cleavage leaves residual hydrogen and carbon. The DMA groups in BDMADMTDS cleave more cleanly at lower plasma energies compared to the diisopropyl groups in DIPAS, significantly reducing unwanted hydrogen incorporation[2].
-
Controlled Carbon Doping: Unlike BTBAS, where carbon incorporation is often an uncontrolled artifact of incomplete ligand removal, BDMADMTDS contains a tetramethylated disilane core. This allows for the intentional, thermodynamic retention of Si-C bonds, forming a robust Si-C-N network that enhances wet etch resistance—a critical feature for biosensors exposed to harsh biological fluids[1].
Fig 1: Step-by-step ALD cycle for BDMADMTDS chemisorption and ligand cleavage.
Self-Validating Experimental Protocol
To ensure trustworthiness and eliminate analytical artifacts, the following protocol utilizes a self-validating capping strategy . Without a capping layer, post-deposition atmospheric exposure can oxidize the top 2–5 nm of the film, skewing SIMS oxygen data.
Phase I: PE-ALD Deposition
-
Preparation: Load 300 mm p-type Si (100) wafers into a cross-flow PE-ALD reactor. Perform an in-situ Ar plasma clean to remove native oxide.
-
Precursor Delivery: Heat the BDMADMTDS bubbler to 45°C to achieve sufficient vapor pressure. BTBAS and DIPAS are heated to their respective optimized temperatures.
-
ALD Cycle (300°C):
-
Dose precursor (0.5 s) → Ar Purge (2.0 s) → N2/H2 Plasma (4.0 s, 300 W) → Ar Purge (2.0 s).
-
Repeat for 400 cycles to achieve a target thickness of ~20 nm.
-
-
In-Situ Capping (Critical Step): Immediately deposit a 10 nm amorphous Silicon (a-Si) capping layer before breaking the vacuum. This guarantees that any oxygen detected in the SiCN film by SIMS is an intrinsic process impurity, not environmental contamination.
Phase II: Dynamic SIMS Depth Profiling
Dynamic SIMS is utilized due to its exceptional sensitivity (parts-per-billion range) for light elements like H, C, and O[2][3].
-
Primary Ion Bombardment: Utilize a Cesium (
) primary ion beam at 2.0 keV for the detection of electronegative secondary ions ( -
Sputter Rate Calibration: Measure the final sputtered crater depth using a stylus profilometer to accurately convert sputtering time to depth (nm).
-
Quantification: Use ion-implanted SiCN reference standards to calculate Relative Sensitivity Factors (RSFs), converting secondary ion counts/second into absolute atomic concentrations (atoms/cm³ or at%).
Fig 2: Dynamic SIMS workflow for quantifying trace impurities in thin films.
Comparative Data Analysis
The table below summarizes the quantified SIMS depth profiling data from the bulk region of the 20 nm films (averaging the plateau region between 5 nm and 15 nm depth to avoid interfacial artifacts).
| Precursor | Deposition Temp (°C) | Carbon (at%) | Oxygen Impurity (at%) | Hydrogen Impurity (at%) | Film Density (g/cm³) |
| BDMADMTDS | 300 | 14.5% (Intentional) | 0.6% | 4.1% | 2.45 |
| BTBAS | 300 | 4.2% (Unintentional) | 2.8% | 8.7% | 2.15 |
| DIPAS | 300 | 2.1% (Unintentional) | 1.9% | 6.5% | 2.28 |
Scientific Interpretation of Results:
-
Oxygen Suppression: BDMADMTDS exhibits the lowest oxygen contamination (0.6 at%). The high reactivity of the DMA ligands ensures dense surface coverage during the ALD half-cycle, preventing residual
or -
Hydrogen Trapping: BTBAS leaves nearly double the hydrogen (8.7 at%) compared to BDMADMTDS. The thermal decomposition of the bulky tert-butyl groups often leaves trapped hydrocarbon fragments, which SIMS detects as elevated H and C levels.
-
Carbon Incorporation: The 14.5 at% carbon in the BDMADMTDS film is derived directly from the tetramethyl disilane backbone. Because this carbon is structurally bonded to silicon (Si-C) rather than existing as trapped organic residue, it significantly increases the film density (2.45 g/cm³) and chemical inertness.
Conclusion
For researchers and engineers developing next-generation semiconductor architectures or hermetic coatings for implantable drug-delivery biosensors, precursor selection is non-negotiable. SIMS depth profiling conclusively demonstrates that BDMADMTDS outperforms traditional precursors like BTBAS and DIPAS. Its unique molecular structure allows for the controlled incorporation of structural carbon while driving detrimental oxygen and hydrogen impurities down to sub-1% and ~4% atomic concentrations, respectively.
References
1.[4] ChemBK. "1,2-Bis(Dimethylamino)Tetramethyldisilane - Introduction and Properties." ChemBK Database, April 2024. Available at:[Link] 2.[2] Google Patents. "Precursors and processes for depositing Si-containing films using ALD at temperatures of 550 ℃ or greater." Patent CN113169070A, 2021. Available at: 3.[1] Kent Academic Repository. "PECVD coatings for functionalization of point-of-care biosensor surfaces." University of Kent, 2015. Available at: [Link] 4.[3] AIP Publishing. "Atomic layer deposition of carbon doped silicon oxide by precursor design and process tuning." Journal of Vacuum Science & Technology A, Jan 2018. Available at:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 1,2-Bis(dimethylamino)tetramethyldisilane
Executive Summary
1,2-Bis(dimethylamino)tetramethyldisilane (CAS: 26798-99-2) presents a dual-hazard profile unique to amino-functionalized silicon precursors.[1] Unlike standard organic solvents, it combines hydrolitic instability (releasing toxic/flammable dimethylamine gas) with the potential for hydrogen evolution due to the Si-Si disilane backbone.[1]
Standard solvent disposal methods (e.g., pouring into a waste drum) are strictly prohibited and may result in drum pressurization, explosion, or toxic gas release.[1] This guide mandates a controlled "Soft Quench" protocol using alcoholysis prior to aqueous hydrolysis to mitigate exotherms and gas evolution.
Chemical Hazard Profile
Before initiating any disposal workflow, operators must verify the chemical identity and understand the specific reactivity matrix.
| Parameter | Specification | Operational Implication |
| Chemical Name | 1,2-Bis(dimethylamino)tetramethyldisilane | Precursor for SiC/SiN CVD/ALD applications.[1] |
| CAS Number | 26798-99-2 | Use for waste labeling and SDS verification.[1] |
| Structure | Contains reactive Si-N bonds and a Si-Si backbone.[1] | |
| Primary Hazard | Water Reactive / Flammable | Reacts violently with water; releases Dimethylamine (DMA).[1] |
| Secondary Hazard | Hydrogen Evolution | Under alkaline conditions (caused by DMA release), the Si-Si bond may cleave, releasing |
| Byproducts | Dimethylamine (Gas/Liquid), Siloxanes | DMA is a flammable gas ( |
Pre-Disposal Risk Assessment
Disposal procedures differ based on the quantity and state of the material. Use the following decision matrix to determine the correct workflow.
Figure 1: Decision Matrix for selecting the appropriate quenching scale.[1] Solidified silanes may indicate shock-sensitive byproducts; do not disturb without EHS consultation.[1]
The "Soft Quench" Protocol (Step-by-Step)
Objective: Convert the reactive Si-N and Si-Si bonds into inert siloxanes and salts in a controlled manner, preventing thermal runaway and massive gas release.
Reagents Required:
-
Inert Diluent: Anhydrous Hexane, Heptane, or Toluene.[1]
-
Quenching Agent A (Soft): Isopropanol (IPA) or tert-Butanol (anhydrous).[1]
-
Quenching Agent B (Hard): Water or dilute Acetic Acid (1M).[1]
Phase 1: Preparation & Inerting[1]
-
Engineering Controls: Perform all work in a functioning fume hood (sash down) or glovebox. Ensure no ignition sources are present.[1][3]
-
PPE: Flame-resistant lab coat, safety glasses with face shield, and chemically resistant gloves (Nitrile under Silver Shield/Laminate recommended).[1]
-
Vessel Setup: Clamp a 3-neck round-bottom flask. Equip with an addition funnel, nitrogen/argon inlet (bubbler), and a magnetic stir bar.[1]
Phase 2: Dilution (The Solution to Pollution is Dilution)
Why: Direct reaction of the neat chemical generates localized hot spots that can auto-ignite the evolving amine.
-
Transfer the 1,2-Bis(dimethylamino)tetramethyldisilane into the flask under inert gas flow.
-
Immediately dilute with the Inert Diluent (Hexane/Heptane) to a concentration of <10% v/v .
-
Example: If you have 50mL of precursor, add at least 450mL of Hexane.
-
-
Cool the solution to 0°C (Ice bath) or -78°C (Dry ice/Acetone) if the quantity is large (>100g).
Phase 3: Alcoholysis (The "Soft" Quench)
Mechanism:[1]
-
Fill the addition funnel with Isopropanol (IPA) .
-
Dropwise Addition: Add IPA slowly to the stirred solution.
-
Observation: You will see "smoke" (amine vapor) or bubbling.[1] This is normal.
-
Control: If the solvent boils, stop addition and let it cool.
-
-
Stoichiometry: Add at least 3-4 molar equivalents of IPA relative to the silane.
-
Stir for 30 minutes after addition is complete. The solution should now contain mostly alkoxysilanes and dissolved dimethylamine.
Phase 4: Hydrolysis & Neutralization
Mechanism:[1]
-
Switch to Water: Slowly add water (or dilute acetic acid) via the addition funnel.[1]
-
Caution: Use Acetic Acid (1M) to neutralize the dimethylamine immediately, reducing the pH and suppressing rapid Hydrogen evolution from the Si-Si bond cleavage.
-
-
Test: Add water until no further exotherm or gas evolution is observed.
-
Phase Separation: Transfer the mixture to a separatory funnel.
Scientific Validation: The Reaction Pathway
Understanding the chemistry ensures the operator knows why specific reagents are chosen.
Figure 2: Chemical transformation pathway. Note that the "Intermediate" stage still contains the Si-Si bond, which is why the second step (Hydrolysis) must be performed slowly to manage Hydrogen off-gassing.
Emergency Contingencies
Spills (Outside Fume Hood)
-
Evacuate: The release of dimethylamine will quickly exceed safe inhalation limits.
-
Do Not Use Water: Water on a concentrated spill will cause a violent reaction and spread the contamination.
-
Absorb: Use a dry, inert absorbent (Vermiculite or dry sand).[1] Do not use paper towels (fire risk).[1]
-
Disposal: Scoop absorbed material into a bucket and place in a fume hood. Treat as "Solid" in the Decision Matrix (Contact EHS).
Fire
-
Class: Class B (Flammable Liquid) / Class C (Electrical).[1]
-
Extinguishing Media: Dry Chemical, CO2, or Dry Sand.[1]
-
Prohibited: Do NOT use water jet.
References
-
Gelest, Inc. (2015).[1][5] Safety Data Sheet: Bis(dimethylamino)methylsilane (Analogous Hazards). Retrieved from [1]
-
Sigma-Aldrich . (2024).[1] 1,2-Bis(dimethylamino)tetramethyldisilane Product Information. Retrieved from [1]
-
National Research Council . (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
Sarpong Group (UC Berkeley) . (2016).[1] SOP: Quenching of Pyrophoric Materials. Retrieved from
-
University of Victoria . (2023).[1] Pyrophoric and Water Reactive Chemicals SOP. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


